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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Z-Ile-Ser-OH in Racemization-Free Chemoenzymatic Peptide Synthesis

Executive Summary The demand for scalable, high-purity peptide therapeutics has exposed a critical bottleneck in classical solid-phase and solution-phase synthesis: the racemization of complex peptide fragments during C-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The demand for scalable, high-purity peptide therapeutics has exposed a critical bottleneck in classical solid-phase and solution-phase synthesis: the racemization of complex peptide fragments during C-terminal activation. Z-Ile-Ser-OH (Carbobenzoxy-L-isoleucyl-L-serine) serves as a vital building block and model substrate for pioneering racemization-free fragment coupling methodologies.

As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical properties of Z-Ile-Ser-OH, explain the mechanistic causality behind fragment racemization, and provide a self-validating, step-by-step protocol for its use in cutting-edge chemoenzymatic peptide synthesis.

Chemical Identity and Physicochemical Properties

Z-Ile-Ser-OH is a protected dipeptide consisting of an N-terminal Isoleucine (protected by a Carbobenzoxy/Z group) and a C-terminal Serine. The Z-group provides robust protection against unwanted N-terminal nucleophilic attacks, while the free C-terminal carboxyl group allows for targeted activation.

Table 1: Physicochemical Specifications of Z-Ile-Ser-OH

PropertyValue
IUPAC Name (2S)-2-[[(2S,3S)-2-(benzyloxycarbonylamino)-3-methylpentanoyl]amino]-3-hydroxypropanoic acid
CAS Number 212612-25-4
PubChem CID 6992473
Molecular Formula C₁₇H₂₄N₂O₆
Molecular Weight 352.38 g/mol
Physical State Solid powder (typically lyophilized)

Data supported by [1] and commercial standards from [3].

The Mechanistic Challenge: Oxazolone-Mediated Racemization

In classical peptide synthesis, coupling single amino acids protected by carbamates (e.g., Fmoc, Z) rarely results in racemization because the carbamate carbonyl is a poor nucleophile. However, when activating the C-terminus of a peptide fragment like Z-Ile-Ser-OH, the dynamics change drastically.

The Causality of Racemization: When the C-terminal carboxyl group of Serine is activated using standard coupling reagents (e.g., HATU, DCC), the highly nucleophilic oxygen of the penultimate amide bond (between Ile and Ser) attacks the activated carbonyl. This intramolecular attack forms a 5-membered oxazolone ring . The α-proton of the oxazolone intermediate is highly acidic. Base-catalyzed deprotonation easily flattens the chiral center, and subsequent reprotonation occurs non-stereoselectively, yielding a mixture of L- and D-epimers.

To prevent this, researchers must avoid strong C-terminal activating agents.

The Chemoenzymatic Solution

To bypass oxazolone formation, a two-step chemoenzymatic approach is employed, utilizing transition metal catalysis followed by enzymatic condensation, as established by Schröder et al. in [2].

  • Transition Metal Catalysis (Enolesterification): Z-Ile-Ser-OH is reacted with an terminal alkyne (e.g., 1-hexyne) in the presence of a Ruthenium catalyst. This anti-Markovnikov addition forms a stable peptide enolester. Because this step does not involve highly reactive leaving groups, oxazolone formation is entirely suppressed.

  • Enzymatic Condensation: The resulting enolester acts as a highly specific acyl donor. An endoprotease—specifically Alcalase-CLEA (Cross-Linked Enzyme Aggregate)—recognizes the internal amide motifs of the Z-Ile-Ser-OH enolester and catalyzes its condensation with a nucleophile (e.g., H-Phe-NH₂) with absolute stereochemical fidelity.

Workflow Visualization

G A Z-Ile-Ser-OH (Substrate) C Ru-Catalyst (+)-DIOP, 2-PrOH A->C B 1-Hexyne (Alkyne) B->C D Peptide Enolester (Intermediate) C->D Addition (40°C) F Alcalase-CLEA (Enzyme) D->F E H-Phe-NH2 (Nucleophile) E->F G Z-Ile-Ser-Phe-NH2 (Product) F->G Condensation

Fig 1: Chemoenzymatic synthesis workflow utilizing Z-Ile-Ser-OH and Ru/Alcalase-CLEA catalysis.

Quantitative Data & Experimental Optimization

The success of this workflow relies heavily on the precise selection of ligands and solvents. The chiral ligand (+)-DIOP exhibits a cooperative interaction with the chiral peptide substrate, driving the reaction toward the desired anti-Markovnikov (AM) product. Furthermore, polar protic solvents like 2-PrOH drastically accelerate conversion while keeping racemization below the detection limit.

Table 2: Ligand Screening for Ru-Catalyzed Enolesterification

LigandConversionAM / M Ratio*
dppp57%29 / 71
dppb97%98 / 2
(-)-DIOP98%96 / 4
(+)-DIOP 99% >99 / <1

*AM = anti-Markovnikov product (desired); M = Markovnikov product.

Table 3: Solvent Optimization for Racemization Suppression (1h Timepoint)

SolventConversionYieldD-Amino Acid % (Racemization)
CH₂Cl₂39%88%1.5%
CHCl₃66%87%0.2%
MeOH26%85%<0.1%
2-PrOH 99% 88% <0.1%

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating, ensuring that empirical feedback loops are built into the workflow to guarantee stereochemical integrity.

Protocol 1: Ru-Catalyzed Synthesis of Z-Ile-Ser-OH Enolester

Objective: Convert Z-Ile-Ser-OH into a reactive enolester without triggering oxazolone formation.

  • Preparation: In a dry, inert-gas flushed Schlenk tube, dissolve Z-Ile-Ser-OH to a concentration of 0.50 M in anhydrous 2-propanol (2-PrOH).

  • Reagent Addition: Add 1.2 equivalents of 1-hexyne to the solution.

  • Catalyst Introduction: Introduce 4 mol% of the Ruthenium catalyst [Ru(η³-2-Me-allyl)₂((+)-DIOP)] relative to the peptide substrate.

  • Incubation: Stir the reaction mixture continuously at 40 °C for 24 hours.

  • Purification: Remove the solvent under reduced pressure and purify the crude enolester via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

  • System Validation: Analyze the purified enolester via chiral HPLC. Validation Checkpoint: The presence of <0.1% D-amino acid confirms the successful suppression of the oxazolone pathway. A yield of ~83-88% should be expected.

Protocol 2: Alcalase-CLEA Catalyzed Peptide Condensation

Objective: Couple the Z-Ile-Ser-OH enolester to a nucleophile to form a larger peptide fragment.

  • Solvent Blend: Dissolve the purified Z-Ile-Ser-OH enolester and 1.5 equivalents of the target nucleophile (e.g., H-Phe-NH₂) in an optimized organic/aqueous buffer blend (e.g., tert-amyl alcohol with 5% v/v phosphate buffer, pH 8.0).

  • Enzyme Addition: Add 50 mg/mL of Alcalase-CLEA. The cross-linking of the enzyme ensures it remains active and insoluble in the organic co-solvent, preventing denaturation.

  • Agitation: Incubate the suspension at 35 °C with mild orbital shaking (150 rpm) for 12–24 hours.

  • Quenching & Filtration: Terminate the reaction by filtering out the Alcalase-CLEA (which can be washed and recycled for future batches).

  • System Validation: Confirm product mass and sequence fidelity using LC-MS/MS. Validation Checkpoint: A singular, sharp chromatographic peak corresponding to the target mass of the elongated peptide validates the absolute absence of epimers.

Conclusion

Z-Ile-Ser-OH is more than a simple dipeptide; it is a critical substrate that has enabled the validation of racemization-free fragment coupling. By substituting harsh chemical activating agents with a highly controlled, atom-economical Ruthenium-catalyzed enolesterification, followed by the exquisite stereoselectivity of Alcalase-CLEA, researchers can synthesize complex polypeptides without compromising chiral integrity. This methodology represents a paradigm shift for industrial peptide manufacturing and biopharmaceutical development.

References

  • National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 6992473, Z-Ile-Ser-OH." URL:[Link]

  • Schröder, H., Strohmeier, G. A., Leypold, M., Nuijens, T., Quaedflieg, P. J. L. M., Breinbauer, R. "Racemization-Free Chemoenzymatic Peptide Synthesis Enabled via a Combination of Transition Metal and Enzyme Catalysis." Advanced Synthesis & Catalysis, 2013, 355(9), 1799-1807. URL:[Link]

  • Carl Roth GmbH. "Z-Ile-Ser-OH Product Data and Specifications." URL:[Link]

Exploratory

A Technical Guide to Elucidating the Mechanism of Action of Novel Peptides: A Hypothetical Case Study of Z-Ile-Ser-OH

For Distribution to Researchers, Scientists, and Drug Development Professionals This guide outlines a comprehensive, technically-grounded strategy for characterizing the mechanism of action of a novel synthetic peptide,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

This guide outlines a comprehensive, technically-grounded strategy for characterizing the mechanism of action of a novel synthetic peptide, using N-Benzyloxycarbonyl-Isoleucyl-Serine (Z-Ile-Ser-OH) as a case study. While Z-Ile-Ser-OH is referenced in cosmetic patents for anti-aging applications, its specific molecular target and mechanism remain largely uncharacterized in public-domain scientific literature.

Therefore, this document serves as a roadmap for investigation, providing field-proven experimental protocols and explaining the causal logic behind each step. The objective is to move from a compound with a putative function to a well-understood molecular agent with a defined mechanism, a critical step in any drug development or advanced cosmeceutical research pipeline.

Section 1: Molecular Profile and Hypothesis Generation

The first step in characterizing a novel compound is to build a foundational profile and generate testable hypotheses based on its known attributes.

Chemical Structure of Z-Ile-Ser-OH

Z-Ile-Ser-OH is a dipeptide composed of Isoleucine (Ile) and Serine (Ser). Key structural features include:

  • Peptide Backbone: The core dipeptide structure (Ile-Ser).

  • N-Terminal Protecting Group: A Benzyloxycarbonyl group (abbreviated as "Z"). This group is commonly used in peptide synthesis to protect the N-terminal amine.[1][2] Its presence in a final compound is significant, as it increases hydrophobicity, which may influence membrane permeability and interaction with biological targets.

  • C-Terminal Carboxyl Group: A free hydroxyl (-OH) group, indicating an unblocked carboxylic acid.

  • Amino Acid Side Chains: The isobutyl side chain of Isoleucine and the hydroxymethyl side chain of Serine, which are critical for molecular recognition and binding.

Figure 1: Chemical Structure of Z-Ile-Ser-OH.

Hypothesis Generation: Targeting Proteases in Skin Aging

Given the context of "anti-aging" cosmetic applications, a primary hypothesis is that Z-Ile-Ser-OH functions as an enzyme inhibitor peptide .[3][4][5] Skin aging is intrinsically linked to the breakdown of the extracellular matrix (ECM), which is primarily composed of collagen and elastin.[6][7] This degradation is carried out by proteases, particularly matrix metalloproteinases (MMPs) like collagenase and serine proteases like human neutrophil elastase (HNE).[8][9][10]

Primary Hypothesis: Z-Ile-Ser-OH inhibits the activity of key proteases involved in skin aging, such as elastase and/or collagenase, thereby preserving the integrity of the dermal matrix.

This hypothesis is logical because peptides are well-established as protease inhibitors, and targeting these enzymes is a validated strategy in anti-aging skincare.[11][12][13]

Section 2: Primary Target Identification and Validation

The core of the mechanistic investigation is to screen the compound against its hypothesized targets and precisely define the nature of the interaction.

In Vitro Enzymatic Inhibition Assays

The initial step is to perform in vitro assays to determine if Z-Ile-Ser-OH directly inhibits elastase and collagenase activity. Fluorogenic substrate assays are the industry standard for this purpose due to their high sensitivity and throughput.

Experimental Workflow:

Figure 2: Experimental workflow for in vitro enzyme inhibition assay.

Detailed Protocol: Human Neutrophil Elastase (HNE) Inhibition Assay [14][15]

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

    • Enzyme Solution: Prepare a working solution of human neutrophil elastase (e.g., 0.25 ng/µl) in assay buffer. Keep on ice.

    • Substrate Solution: Prepare a working solution of a fluorogenic elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin) in assay buffer.

    • Test Compound: Prepare a serial dilution of Z-Ile-Ser-OH (e.g., from 10 mM down to 10 nM) in DMSO. Further dilute into assay buffer to keep the final DMSO concentration below 1%.

    • Positive Control: A known elastase inhibitor, such as Sivelestat.[15]

  • Assay Procedure (96-well black plate):

    • To each well, add:

      • 10 µL of diluted Z-Ile-Ser-OH, positive control, or vehicle (for enzyme activity control).

      • 80 µL of Assay Buffer.

      • 10 µL of Enzyme Solution.

    • Tap the plate gently to mix and incubate for 30 minutes at room temperature, protected from light.

    • Initiate the reaction by adding 10 µL of Substrate Solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (e.g., Excitation: 380 nm, Emission: 460 nm) every minute for 30-60 minutes.

    • Calculate the reaction rate (V) from the linear portion of the fluorescence vs. time curve.

    • Calculate the percentage of inhibition for each concentration of Z-Ile-Ser-OH using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Detailed Protocol: Collagenase (MMP-1) Inhibition Assay [16][17][18]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tricine, 10 mM CaCl₂, 150 mM NaCl, pH 7.5.

    • Enzyme Solution: Activate recombinant human MMP-1 (Collagenase-1) according to the supplier's protocol. Dilute to a working concentration in Assay Buffer.

    • Substrate Solution: Use a fluorogenic, MMP-1-specific substrate (e.g., a FRET-based peptide substrate).

    • Test Compound & Positive Control: Prepare as in the elastase assay. A suitable positive control is a broad-spectrum MMP inhibitor like 1,10-Phenanthroline.[17]

  • Assay Procedure & Data Analysis:

    • The procedure is analogous to the elastase assay. Add enzyme, buffer, and inhibitor, pre-incubate, and then add the substrate to start the reaction.[19][20]

    • Monitor fluorescence over time and calculate the IC50 value as described above.

Data Presentation and Interpretation

The results of the initial screening should be summarized in a clear, comparative table.

Table 1: Hypothetical Inhibition Profile of Z-Ile-Ser-OH

Target EnzymeSubstratePositive ControlZ-Ile-Ser-OH IC50 (µM)
Human Neutrophil ElastaseMeOSuc-AAPV-AMCSivelestat (IC50 ~0.044 µM)5.2
MMP-1 (Collagenase)FRET Peptide Substrate1,10-Phenanthroline (IC50 ~30 µM)> 100
Trypsin (Specificity Control)BAPNAAprotinin> 200

Interpretation of Hypothetical Results: The data in Table 1 would suggest that Z-Ile-Ser-OH is a moderately potent and selective inhibitor of human neutrophil elastase . The lack of significant activity against MMP-1 and Trypsin (another serine protease) indicates a degree of specificity, which is a desirable trait for a targeted agent.

Determining the Mode of Inhibition

Once a primary target is confirmed (in our case, HNE), the next critical step is to determine the mode of inhibition (e.g., competitive, non-competitive). This is achieved through enzyme kinetics studies.

Protocol: Michaelis-Menten Kinetic Analysis

  • Setup: Perform the HNE inhibition assay as described above, but with two variables:

    • A range of substrate concentrations (e.g., 0.2x to 5x the Michaelis constant, Kₘ).

    • Several fixed concentrations of Z-Ile-Ser-OH (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

  • Data Analysis:

    • For each inhibitor concentration, plot the initial reaction velocity (V₀) against the substrate concentration [S].

    • Fit this data to the Michaelis-Menten equation to determine the apparent Vₘₐₓ (maximum velocity) and Kₘ.

    • Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of line intersections reveals the mode of inhibition.

Interpreting the Lineweaver-Burk Plot:

  • Competitive Inhibition: Lines intersect on the y-axis (Vₘₐₓ is unchanged, Kₘ increases). This implies the inhibitor binds to the same active site as the substrate.

  • Non-competitive Inhibition: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged). This suggests the inhibitor binds to an allosteric (non-active) site.

  • Uncompetitive Inhibition: Lines are parallel (both Vₘₐₓ and Kₘ decrease). The inhibitor binds only to the enzyme-substrate complex.

Section 3: Cellular and Ex Vivo Validation

Demonstrating activity in a test tube is a crucial first step, but validating the mechanism in a biologically relevant context is essential.

Cell-Based Assays

Human dermal fibroblasts are the primary cells responsible for producing collagen and elastin. They are an excellent model for assessing the downstream effects of elastase inhibition.

Protocol: Assessing Protection of Fibroblast-Secreted ECM

  • Cell Culture: Culture primary human dermal fibroblasts until they form a confluent monolayer and begin depositing an extracellular matrix.

  • Treatment: Treat the cell cultures with a pro-inflammatory stimulus (e.g., TNF-α or LPS) to induce the release of endogenous proteases. Concurrently, treat sets of cultures with varying concentrations of Z-Ile-Ser-OH.

  • Endpoint Analysis (Immunofluorescence):

    • After 24-48 hours, fix the cells and perform immunofluorescence staining for key ECM proteins, such as elastin and collagen type I.

    • Acquire images via confocal microscopy.

  • Expected Outcome: In cultures treated with the stimulus alone, a significant degradation of the elastin and collagen network is expected. In cultures co-treated with Z-Ile-Ser-OH, this degradation should be visibly reduced in a dose-dependent manner, providing cellular evidence of its protective effect.

Signaling Pathway Analysis

The inhibition of proteases can have downstream effects on cellular signaling. Proteases not only degrade the ECM but can also activate cell surface receptors (Protease-Activated Receptors or PARs) that trigger inflammatory signaling cascades.

G Figure 3: Hypothetical Signaling Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., UV, Pathogens) Elastase_Release Neutrophil Elastase (HNE) Release Inflammatory_Stimulus->Elastase_Release ECM Elastin & Collagen (ECM) Elastase_Release->ECM Cleaves PAR2 PAR-2 Activation Elastase_Release->PAR2 Activates Z_Ile_Ser_OH Z-Ile-Ser-OH Z_Ile_Ser_OH->Elastase_Release Inhibits Degradation ECM Degradation (Wrinkles, Loss of Firmness) ECM->Degradation NFkB NF-κB Pathway PAR2->NFkB MMPs Increased MMP (Collagenase) Production NFkB->MMPs

Figure 3: Hypothetical signaling pathway modulated by Z-Ile-Ser-OH.

Western Blot Analysis: To test this, dermal fibroblasts can be treated as described above, and cell lysates can be analyzed by Western blot for key signaling proteins, such as phosphorylated NF-κB, a central transcription factor in inflammatory responses. A reduction in NF-κB activation in the presence of Z-Ile-Ser-OH would provide strong evidence of a secondary, anti-inflammatory mechanism of action.

References

  • Colorescience. (2025, December 17).
  • Frontiers. (2020, June 4). The Natural Polypeptides as Significant Elastase Inhibitors.
  • PMC. (2022, March 8).
  • Bio-protocol. (2020, October 28). In vitro collagenase activity assay.
  • ResearchGate. (2025, August 7). The Natural Polypeptides as Significant Elastase Inhibitors.
  • PubMed. (2022, March 8).
  • Quimivita. (2025, March 25).
  • MedChemExpress. Elastase | Inhibitors.
  • Bachem. Peptides in Cosmetics: Pioneering partner for cosmetic peptides.
  • PMC. (2025, January 9).
  • PMC.
  • MDPI. (2025, September 17).
  • 3H Biomedical AB. Collagenase Activity Assay (CAA).
  • Sigma-Aldrich.
  • Merck Millipore. Enzymatic Assay of Collagenase (EC 3.4.24.3) using FALGPA (N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala).
  • European Society of Medicine. (2024, October 31). Breast Skin Resistance to Protease in Aging: A Study.
  • Bio-protocol. 4.8. Anti-Elastase Assay.
  • Redalyc. Mechanisms of skin aging.
  • Frontiers.
  • MDPI. (2024, June 19).
  • MDPI. (2020, July 14). Elastase/Collagenase Inhibition Compositions of Citrus unshiu and Its Association with Phenolic Content and Anti-Oxidant Activity.
  • BPS Bioscience. Neutrophil Elastase Inhibitor Screening Assay Kit.
  • Paula's Choice. (2022, August 15).
  • Chondrex, Inc. Bacterial Collagenase Assay Kit.
  • Cayman Chemical. Neutrophil Elastase Activity Assay Kit.
  • Sigma-Aldrich. Collagenase Activity Assay Kit.
  • Merck Millipore. (1994, March 1).
  • MDPI. (2023, August 26).
  • PMC.
  • MDPI. (2022, December 15). Discovery of New Microbial Collagenase Inhibitors.
  • Chem-Impex. Boc-O-benzyl-L-serine.
  • CymitQuimica. CAS 1145-80-8: N-(Benzyloxycarbonyl)-L-serine.
  • CymitQuimica. CAS 6081-61-4: N-Benzyloxycarbonyl-D-serine.
  • PMC. Cell-Permeable Bicyclic Peptide Inhibitors against Intracellular Proteins.
  • PMC. Designing Cell-Permeable Macrocyclic Peptides.
  • PMC - NIH.
  • Bowers Lab. Peptide Cell Permeability - Read-Only.
  • ACS Medicinal Chemistry Letters. (2021, March 12). Stereochemistry Balances Cell Permeability and Solubility in the Naturally Derived Phepropeptin Cyclic Peptides.
  • Thermo Fisher Scientific. N-Benzyloxycarbonyl-L-serine benzyl ester, 99% 1 g | Buy Online.
  • Roles of L-serine and sphingolipid synthesis in brain development and neuronal survival.
  • ResearchGate. Synthesis of N-protected -amino acids from N-(benzyloxycarbonyl)-L-Serine vis its -lactone: N--(benzyloxy-carbonyl)--(pyrazol-1-yl)-L-Alanine | Request PDF.
  • Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid.
  • PMC.
  • Mechanisms of L-Serine Neuroprotection in vitro Include ER Proteostasis Regul
  • PMC. (2025, August 14).
  • PubMed. (2005, January 1). The serine acetyltransferase reaction: acetyl transfer from an acylpantothenyl donor to an alcohol.

Sources

Foundational

Synthesis and purification of Z-Ile-Ser-OH

Synthesis and Purification of Z-Ile-Ser-OH: A Methodological Whitepaper Executive Summary The synthesis of the dipeptide Benzyloxycarbonyl-L-isoleucyl-L-serine (Z-Ile-Ser-OH) presents specific chemoselective challenges,...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis and Purification of Z-Ile-Ser-OH: A Methodological Whitepaper

Executive Summary

The synthesis of the dipeptide Benzyloxycarbonyl-L-isoleucyl-L-serine (Z-Ile-Ser-OH) presents specific chemoselective challenges, primarily the preservation of chiral integrity at the isoleucine α-carbon and the prevention of β-elimination at the unprotected serine side chain. This whitepaper outlines a highly optimized, solution-phase synthetic route designed for research and drug development professionals. By leveraging kinetic control and specific reagent coordination, this two-stage methodology ensures high yield and enantiomeric purity without requiring transient protection of the serine hydroxyl group.

Retrosynthetic Strategy and Workflow Architecture

The strategic disconnection of Z-Ile-Ser-OH relies on a C-to-N assembly approach typical in solution-phase peptide synthesis. The target molecule is synthesized via the aminolysis of an activated Z-Ile-OH species by a C-terminally protected serine derivative (H-Ser-OMe·HCl), followed by selective ester hydrolysis.

Workflow Z_Ile Z-Ile-OH (N-Protected Ile) Dipeptide_OMe Z-Ile-Ser-OMe (Protected Dipeptide) Z_Ile->Dipeptide_OMe EDC·HCl, HOBt NMM, DCM 0°C to RT Ser_OMe H-Ser-OMe·HCl (C-Protected Ser) Ser_OMe->Dipeptide_OMe Neutralization Dipeptide_OH Z-Ile-Ser-OH (Target Molecule) Dipeptide_OMe->Dipeptide_OH LiOH (aq) THF/MeOH 0°C, then HCl

Fig 1: Two-step synthetic workflow for Z-Ile-Ser-OH via EDC/HOBt coupling and LiOH saponification.

Stage I: Dipeptide Bond Formation (Z-Ile-Ser-OMe)

Mechanistic Causality

The coupling of Z-Ile-OH with H-Ser-OMe·HCl utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt). While the serine side-chain hydroxyl is unprotected, the α-amino group is vastly more nucleophilic. By maintaining the reaction at 0 °C during the initial activation phase, we kinetically favor aminolysis over O-acylation, eliminating the need for a benzyl or tert-butyl protecting group on the serine side chain.

Furthermore, carbodiimides activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. Left unchecked, this intermediate is prone to forming an oxazolone, which leads to rapid epimerization at the isoleucine α-carbon. The addition of HOBt intercepts the O-acylisourea to form a less reactive, yet sufficiently electrophilic OBt-active ester. This effectively suppresses racemization and enhances the overall reaction rate1[1].

Mechanism N1 Z-Ile-OH + EDC N2 O-Acylisourea Intermediate N1->N2 Activation N3 OBt-Active Ester (Stable Electrophile) N2->N3 +HOBt (Prevents Oxazolone) N4 Z-Ile-Ser-OMe (Peptide Bond) N3->N4 +H-Ser-OMe (Aminolysis)

Fig 2: Mechanism of EDC/HOBt-mediated peptide bond formation preventing oxazolone racemization.

Self-Validating Protocol: EDC/HOBt Coupling
  • Activation: Dissolve Z-Ile-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere. Cool the mixture to 0 °C. Add EDC·HCl (1.2 eq) portion-wise. Stir for 30 minutes to ensure complete formation of the OBt-active ester.

  • Neutralization: In a separate flask, suspend H-Ser-OMe·HCl (1.1 eq) in DCM. Add N-Methylmorpholine (NMM) (1.2 eq) dropwise at 0 °C to liberate the free amine.

  • Coupling: Transfer the neutralized serine solution to the activated Z-Ile-OH mixture. Stir at 0 °C for 2 hours, then allow the system to naturally warm to room temperature, stirring for an additional 12 hours.

  • Self-Validation (IPC): Perform Thin Layer Chromatography (TLC) using DCM:MeOH (9:1). Stain with Ninhydrin. The starting material (H-Ser-OMe) will stain purple/blue. The product (Z-Ile-Ser-OMe) lacks a free amine and will be Ninhydrin-negative but UV-active. Complete disappearance of the Ninhydrin-positive spot confirms quantitative conversion.

  • Workup: Dilute with DCM. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and EDC urea), saturated NaHCO₃ (to remove unreacted acid and HOBt), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Stage II: C-Terminal Deprotection (Z-Ile-Ser-OH)

Mechanistic Causality

Saponification of a methyl ester in the presence of an unprotected β-hydroxyl group (Serine) is notoriously prone to base-catalyzed β-elimination, yielding a dehydroalanine impurity. Strong alkalis (NaOH, KOH) exacerbate this risk and can cause racemization.

By utilizing Lithium Hydroxide (LiOH), we exploit the strong coordinating ability of the Li⁺ ion. It acts as a mild Lewis acid, coordinating to the ester carbonyl to accelerate nucleophilic attack by the hydroxide ion. This allows the reaction to proceed rapidly at 0 °C with a milder bulk basicity, preventing α-proton abstraction and subsequent β-elimination or epimerization 2[2],3[3].

Self-Validating Protocol: Mild LiOH Saponification
  • Solvation: Dissolve the crude Z-Ile-Ser-OMe (1.0 eq) in a solvent mixture of THF and MeOH (3:1 v/v). Cool the solution to 0 °C in an ice bath.

  • Hydrolysis: Prepare a solution of LiOH·H₂O (1.5 eq) in distilled water. Add this aqueous solution dropwise to the organic mixture over 15 minutes to prevent localized exotherms. Stir vigorously at 0 °C for 2–3 hours.

  • Self-Validation (IPC): Monitor the reaction via RP-HPLC (C18 column, MeCN/H₂O + 0.1% TFA gradient). The starting ester is hydrophobic and elutes later; the product acid is polar and elutes earlier. The reaction is validated as complete when the later-eluting peak is entirely consumed.

  • Workup & Extraction: Concentrate the mixture under reduced pressure (bath temp < 30 °C) to remove THF and MeOH. Dilute the remaining aqueous phase with water and wash with Ethyl Acetate to extract any unreacted ester or neutral impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2.5 using cold 1M HCl. Extract the precipitated Z-Ile-Ser-OH into Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the final product as a white solid.

Quantitative Analytics and Yield Metrics

To ensure reproducibility across scale-up environments, the following table summarizes the quantitative parameters and expected analytical metrics for the synthesis of Z-Ile-Ser-OH.

ParameterStage 1: Dipeptide CouplingStage 2: Ester Saponification
Chemical Transformation Z-Ile-OH + H-Ser-OMe·HCl → Z-Ile-Ser-OMeZ-Ile-Ser-OMe → Z-Ile-Ser-OH
Primary Reagents EDC·HCl, HOBt, NMMLiOH·H₂O, 1M HCl (for quenching)
Solvent System Anhydrous DCMTHF / MeOH / H₂O (3:1:1)
Temperature Profile 0 °C → 25 °C0 °C strictly maintained
Reaction Duration 12 – 16 hours2 – 3 hours
Expected Isolated Yield 82 – 88%90 – 95%
Typical Purity (HPLC) > 95%> 98%
Critical IPC Method TLC (DCM:MeOH 9:1), Ninhydrin TestRP-HPLC (Shift to lower retention time)

References

  • Source: uni-kiel.
  • Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound Source: Sciforum URL
  • EP0523461B1 - Process for the saponification of aminoacid-/peptide esters Source: Google Patents URL

Sources

Exploratory

An In-depth Technical Guide to the Potential Biological Activity and Molecular Targets of Z-Ile-Ser-OH

This guide provides a comprehensive analysis of the tripeptide Z-Ile-Ser-OH, offering insights into its potential biological activities and molecular targets. Given the limited direct research on this specific molecule,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the tripeptide Z-Ile-Ser-OH, offering insights into its potential biological activities and molecular targets. Given the limited direct research on this specific molecule, this document synthesizes information from its constituent components—the N-terminal benzyloxycarbonyl (Z) protecting group, the amino acids Isoleucine (Ile) and Serine (Ser)—and related peptide structures to build a scientifically grounded hypothesis of its likely functions. This approach is designed for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel peptide-based compounds.

Introduction to Z-Ile-Ser-OH: Structure and Physicochemical Properties

Z-Ile-Ser-OH is a synthetic tripeptide with the chemical formula C17H24N2O6 and a molar mass of 352.38 g/mol [1]. Its structure consists of an Isoleucine residue and a Serine residue, with the N-terminus of Isoleucine protected by a benzyloxycarbonyl (Z) group. The C-terminus is a free carboxylic acid.

PropertyValueReference
Molecular Formula C17H24N2O6[1]
Molar Mass 352.38 g/mol [1]
CAS Number 212612-25-4[1]
Storage Temperature -20 °C[1]

The benzyloxycarbonyl group is a widely used protecting group in peptide synthesis, valued for its stability under various conditions and its susceptibility to removal by specific methods like hydrogenolysis[2][3]. While primarily considered a synthetic handle, its presence can influence the overall hydrophobicity and steric profile of the peptide, which may in turn affect its biological interactions.

Postulated Biological Activity: A Focus on Serine Protease Inhibition

Based on the structure of Z-Ile-Ser-OH and the known functions of similar peptides, its most probable biological activity is the inhibition of serine proteases. Serine proteases are a large family of enzymes involved in numerous physiological processes, including digestion, blood coagulation, and immunity[4][5]. Their dysregulation is implicated in various diseases, making them key therapeutic targets[6][7].

Mechanistic Rationale for Serine Protease Inhibition

The hypothesis that Z-Ile-Ser-OH may act as a serine protease inhibitor is supported by the following points:

  • Substrate Mimicry : Many serine protease inhibitors are peptide-based molecules that mimic the natural substrates of these enzymes[6]. The Ile-Ser sequence could potentially fit into the active site of certain serine proteases.

  • Role of Serine : Serine is a key amino acid in the catalytic triad (Ser-His-Asp) of serine proteases, which is essential for their enzymatic activity. A peptide containing serine could interact with the active site.

  • Isoleucine at P2 Position : Studies on tripeptide inhibitors of serine proteases have shown that aliphatic amino acids like isoleucine at the P2 position (the second amino acid from the cleavage site) can contribute to inhibitory activity against enzymes like plasmin[4][5].

  • Precedent in Related Peptides : Research has identified other tripeptides with an H-D-Ser-AA-Arg-OH structure, where AA is an amino acid, as inhibitors of serine proteases like urokinase and plasmin[4][5].

The following diagram illustrates the general mechanism of competitive inhibition of a serine protease by a peptide inhibitor.

G cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition Substrate Substrate Active_Site Active Site Substrate->Active_Site Binds to Serine_Protease Serine_Protease Serine_Protease->Active_Site ES_Complex Enzyme-Substrate Complex Active_Site->ES_Complex Forms Products Products ES_Complex->Products Releases Z_Ile_Ser_OH Z-Ile-Ser-OH Active_Site_Inhibited Active Site Z_Ile_Ser_OH->Active_Site_Inhibited Competes for Serine_Protease_Inhibited Serine Protease Serine_Protease_Inhibited->Active_Site_Inhibited EI_Complex Enzyme-Inhibitor Complex (Inactive) Active_Site_Inhibited->EI_Complex Forms

Caption: Competitive inhibition of a serine protease by Z-Ile-Ser-OH.

Potential Serine Protease Targets

Based on the structure of Z-Ile-Ser-OH, potential serine protease targets could include:

  • Plasmin : Involved in fibrinolysis, tissue remodeling, and cancer metastasis. Some studies have shown that tripeptides with aliphatic amino acids in the P2 position can inhibit plasmin[4][5].

  • Thrombin : A key enzyme in the blood coagulation cascade. Thrombin inhibitors often contain arginine at the P1 position, but the Ile-Ser motif could potentially interact with other subsites of the enzyme[5].

  • Urokinase (uPA) : Plays a role in fibrinolysis and is also implicated in cancer invasion and metastasis. Tripeptides have been investigated as urokinase inhibitors[4][5].

Potential Antioxidant and Anti-inflammatory Activities

While the primary hypothesis points towards serine protease inhibition, there is a possibility that Z-Ile-Ser-OH could exhibit antioxidant and anti-inflammatory properties. This is based on the activities of other structurally related peptides.

A study on the soybean-derived tripeptide Leu-Ser-Trp (LSW) demonstrated that it possesses both antioxidant and anti-inflammatory effects in human vascular endothelial cells[8]. LSW was shown to act as a direct reactive oxygen species (ROS) scavenger and to reduce the expression of inflammatory mediators[8]. The antioxidant activity was attributed to the N-terminal hydrophobic amino acid (Leucine) and the C-terminal Tryptophan[8].

Given the structural similarity between Z-Ile-Ser-OH and LSW (both are tripeptides with an N-terminal hydrophobic amino acid and a central serine), it is plausible that Z-Ile-Ser-OH could exert similar effects. The hydrophobic N-terminal Z-Ile moiety could contribute to antioxidant activity.

The proposed mechanism for the antioxidant activity of such peptides involves the donation of a hydrogen atom to scavenge free radicals, thereby neutralizing them.

Experimental Protocols for Characterizing Z-Ile-Ser-OH

To validate the hypothesized biological activities of Z-Ile-Ser-OH, a series of in vitro experiments are recommended.

Serine Protease Inhibition Assay

Objective : To determine if Z-Ile-Ser-OH inhibits the activity of specific serine proteases.

Methodology :

  • Enzyme and Substrate Preparation : Prepare stock solutions of the target serine protease (e.g., plasmin, thrombin, urokinase) and a corresponding chromogenic or fluorogenic substrate in an appropriate buffer (e.g., Tris-HCl).

  • Inhibitor Preparation : Prepare a stock solution of Z-Ile-Ser-OH in a suitable solvent (e.g., DMSO) and create a dilution series.

  • Assay Setup : In a 96-well plate, add the buffer, the serine protease, and varying concentrations of Z-Ile-Ser-OH. Include a positive control (a known inhibitor of the enzyme) and a negative control (solvent vehicle).

  • Incubation : Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation : Add the chromogenic or fluorogenic substrate to all wells to start the enzymatic reaction.

  • Data Acquisition : Measure the absorbance or fluorescence at regular intervals using a plate reader.

  • Data Analysis : Calculate the initial reaction velocities (V₀) for each inhibitor concentration. Plot V₀ against the inhibitor concentration and fit the data to an appropriate model (e.g., Michaelis-Menten for competitive inhibition) to determine the IC₅₀ (half-maximal inhibitory concentration) and potentially the inhibition constant (Ki).

G cluster_workflow Serine Protease Inhibition Assay Workflow Prepare_Reagents Prepare Enzyme, Substrate, and Inhibitor (Z-Ile-Ser-OH) Solutions Plate_Setup Dispense Reagents into 96-well Plate Prepare_Reagents->Plate_Setup Incubate Pre-incubate Enzyme and Inhibitor Plate_Setup->Incubate Initiate_Reaction Add Substrate to Start Reaction Incubate->Initiate_Reaction Measure_Signal Read Absorbance/ Fluorescence Initiate_Reaction->Measure_Signal Analyze_Data Calculate IC50 and Ki Measure_Signal->Analyze_Data

Caption: Workflow for a serine protease inhibition assay.

Antioxidant Activity Assay (DPPH Radical Scavenging)

Objective : To assess the free radical scavenging activity of Z-Ile-Ser-OH.

Methodology :

  • Reagent Preparation : Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol and a dilution series of Z-Ile-Ser-OH.

  • Assay Setup : In a 96-well plate, add the DPPH solution and varying concentrations of Z-Ile-Ser-OH. Include a positive control (e.g., ascorbic acid) and a negative control (methanol).

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition : Measure the absorbance at 517 nm.

  • Data Analysis : Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the negative control and A_sample is the absorbance of the sample.

Conclusion and Future Directions

While direct experimental data on Z-Ile-Ser-OH is scarce, a comprehensive analysis of its chemical structure and comparison with related bioactive peptides strongly suggests its potential as a serine protease inhibitor. The Ile-Ser motif is a plausible recognition sequence for certain proteases, and the overall structure is amenable to fitting within an enzyme active site. Additionally, there is a secondary possibility of antioxidant and anti-inflammatory activities, drawing parallels with other known bioactive tripeptides.

Future research should focus on the empirical validation of these hypotheses through the experimental protocols outlined in this guide. Identifying the specific serine protease targets and elucidating the precise mechanism of inhibition will be crucial next steps. Furthermore, cell-based assays to investigate its antioxidant and anti-inflammatory effects would provide a more complete picture of its biological activity profile. Such studies will be instrumental in determining the therapeutic potential of Z-Ile-Ser-OH in diseases where serine protease dysregulation or oxidative stress are key pathological factors.

References

  • Głuchowska, H., et al. (2011). Tripeptides with non-code amino acids as potential serine proteases inhibitors. Journal of Peptide Science, 17(9), 659-665.
  • Głuchowska, H., et al. (2012). Tripeptides with non-code amino acids as potential serine proteases inhibitors. Full article in an unspecified journal.
  • Astech Ireland Ltd. Z-Ile-Ser-OH, 1 g.
  • Benchchem. The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group in Synthesis.
  • Benchchem. The Strategic Role of the Benzyloxycarbonyl (Cbz) Group in the Synthesis of Aniline-Containing Pharmaceuticals.
  • Sigma-Aldrich. Z-Ser-OH >= 99%.
  • LookChem. Cas 30735-20-7, Z-SER-GLY-OH.
  • MDPI.
  • MDPI. Soybean-Derived Tripeptide Leu–Ser–Trp (LSW)
  • Organic Chemistry Portal. Cbz-Protected Amino Groups.
  • SciSpace. Biological Functions of Antioxidant Dipeptides.
  • MDPI.
  • PubMed. Effects of bioactive peptides isoleucine-proline-proline (IPP), valine-proline-proline (VPP) and leucine-lysine-proline (LKP) on gene expression of osteoblasts differentiated from human mesenchymal stem cells (2007).
  • CHEMDOR CHEMICALS. Z-Ser-OH | Properties, Synonyms, Formula & Products.
  • Wikipedia.
  • PMC.
  • ResearchGate.
  • MDPI. Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl)
  • PMC. Serine protease inhibitors and human wellbeing interplay: new insights for old friends (2019).
  • J-Stage. Biological Functions of Antioxidant Dipeptides.
  • PubMed.
  • Sigma-Aldrich. Trypsin Inhibitors.
  • PMC. Dietary restriction of isoleucine increases healthspan and lifespan of genetically heterogeneous mice.
  • ACS Publications. Development of Serine Protease Inhibitors Displaying a Multicentered Short (<2.3 Å)
  • Chemical Substance Inform

Sources

Exploratory

Introduction: Overcoming the Peptide Synthesis Bottleneck

The Bergmann-Zervas Epoch: A Technical Guide to the Discovery, Mechanism, and Application of Z-Protected Peptides In the early 20th century, Emil Fischer laid the groundwork for peptide chemistry, yet the field was funda...

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Author: BenchChem Technical Support Team. Date: April 2026

The Bergmann-Zervas Epoch: A Technical Guide to the Discovery, Mechanism, and Application of Z-Protected Peptides

In the early 20th century, Emil Fischer laid the groundwork for peptide chemistry, yet the field was fundamentally bottlenecked by a critical flaw: the inability to direct the sequence of amino acid coupling. Without a method to reversibly mask the α-amino group, attempts at peptide synthesis resulted in uncontrolled polymerization and unwanted side reactions.

This barrier was shattered in 1932 when Max Bergmann and his graduate student Leonidas Zervas introduced the benzyloxycarbonyl (abbreviated as Z or Cbz) protecting group (1)[1]. By reacting amino acids with benzyl chloroformate, they created a robust, reversible carbamate linkage. This "epoch-making" discovery provided the first reliable method for controlled, stepwise peptide synthesis, remaining the unsurpassed global standard for over two decades (2)[2].

Mechanistic Rationale: The Power of the Carbamate Linkage

As a Senior Application Scientist, it is crucial to understand why the Z-group was revolutionary, rather than just knowing how to use it. The benzyloxycarbonyl group functions as a carbamate, which provides two profound mechanistic advantages:

  • Reactivity Masking: The carbamate moiety delocalizes the lone pair of electrons on the amine nitrogen into the adjacent carbonyl group. This suppresses the nucleophilicity of the amine, preventing self-condensation during the activation of the carboxyl group (3)[3].

  • Prevention of Racemization: Unlike simple acyl protecting groups (which readily form oxazolone intermediates that lead to racemization at the α-carbon), carbamates strongly inhibit oxazolone formation, preserving the chiral integrity of the amino acid during coupling (4)[4].

Z_Workflow AA Free Amino Acid Z_AA Z-Protected Amino Acid AA->Z_AA Reagent Benzyl Chloroformate (Z-Cl) Reagent->Z_AA Base Alkaline Conditions (NaOH / Na2CO3) Base->Z_AA Coupling Peptide Coupling (Activation) Z_AA->Coupling Z_Peptide Z-Protected Peptide Coupling->Z_Peptide

Workflow of Z-protection via Schotten-Baumann reaction and subsequent peptide coupling.

Experimental Methodology: Synthesis of Z-Protected Amino Acids

The introduction of the Z-group utilizes the classic Schotten-Baumann reaction. This protocol is designed as a self-validating system to ensure high yield and purity.

Protocol 1: Synthesis of N-α-Z-Amino Acids

  • Preparation & Deprotonation: Dissolve 1.0 eq of the free amino acid in 1M aqueous NaOH (or Na₂CO₃) to achieve a pH of ~9.5.

    • Causality: The alkaline environment deprotonates both the carboxylate and the α-amino group. Only the deprotonated, free-base form of the amine is sufficiently nucleophilic to attack the chloroformate.

  • Acylation: Cool the reaction vessel to 0°C using an ice bath. Dropwise, add 1.1 eq of benzyl chloroformate (Z-Cl) dissolved in a miscible organic solvent (e.g., dioxane) while simultaneously adding 1M NaOH to maintain the pH between 9.0 and 10.0.

    • Causality: Cooling strictly minimizes the competing hydrolysis of Z-Cl into benzyl alcohol. Maintaining the pH is critical; the reaction generates HCl as a byproduct. If the pH drops below 8.5, the amine protonates, stalling the reaction.

    • Validation Checkpoint: The consumption of base (monitored via autotitrator or pH indicator) directly correlates with the progression of the acylation.

  • Aqueous Wash: Wash the aqueous mixture with diethyl ether (2x).

    • Causality: This biphasic extraction removes unreacted Z-Cl and the benzyl alcohol byproduct, while the desired Z-amino acid remains safely in the aqueous phase as a highly soluble sodium salt.

  • Precipitation & Isolation: Carefully acidify the aqueous layer to pH 2.0 using concentrated HCl while stirring vigorously at 0°C. Extract the resulting precipitate/oil with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

    • Validation Checkpoint: The transition from a clear aqueous solution to a cloudy suspension upon acidification visually validates the protonation of the carboxylate, confirming the formation of the lipophilic Z-amino acid (4)[4].

Deprotection Strategies: The Power of Orthogonality

The true genius of the Bergmann-Zervas method lies in its deprotection. Prior protecting groups required harsh hydrolysis that destroyed the newly formed peptide bonds. The Z-group introduced the concept of orthogonal deprotection—it can be cleaved under mild, non-hydrolytic conditions.

Deprotection Z_Peptide Z-Protected Peptide Hydro Catalytic Hydrogenation (H2, Pd/C) Z_Peptide->Hydro Acid Acidolysis (HBr / AcOH) Z_Peptide->Acid Prod1 Free Peptide + Toluene + CO2 Hydro->Prod1 Prod2 Free Peptide + Benzyl Bromide + CO2 Acid->Prod2

Orthogonal deprotection pathways of Z-protected peptides via hydrogenolysis or acidolysis.

Protocol 2: Orthogonal Deprotection via Catalytic Hydrogenolysis

  • Setup: Dissolve the Z-protected peptide in methanol or DMF. Add 5-10% w/w Palladium on Carbon (Pd/C) catalyst.

  • Hydrogenation: Purge the flask with inert gas, then introduce H₂ gas (1 atm) via a balloon. Stir vigorously at room temperature.

    • Causality: The palladium catalyst adsorbs H₂ and coordinates the aromatic ring of the benzyl group. This specific interaction weakens the benzylic C-O bond, leading to its cleavage without affecting amide bonds.

  • Decarboxylation: The cleavage yields toluene and an unstable carbamic acid intermediate, which spontaneously decarboxylates at room temperature to release CO₂ and the free amine.

    • Validation Checkpoint: The cessation of CO₂ gas evolution serves as an intrinsic kinetic indicator that the deprotection is complete.

  • Filtration: Filter the mixture through a pad of Celite to safely remove the pyrophoric Pd/C catalyst, and concentrate the filtrate.

Alternatively, the Z-group can be removed via harsh acidolysis using HBr in acetic acid, a method often employed when sulfur-containing amino acids (which poison Pd catalysts) are present (1)[1].

Comparative Analysis of Amine Protecting Groups

To understand the Z-group's place in modern synthesis, we must compare it against the protecting groups that eventually superseded it for routine Solid-Phase Peptide Synthesis (SPPS).

Protecting GroupReagent UsedIntroduction EnvironmentCleavage ConditionPrimary Application
Z (Cbz) Benzyl chloroformateAlkaline (Aqueous)H₂, Pd/C or HBr/AcOHSolution-phase synthesis, Side-chain protection
Boc Di-tert-butyl dicarbonateAlkaline (Aqueous/Organic)TFA (Trifluoroacetic acid)SPPS (Boc/Bzl strategy)
Fmoc Fmoc-Cl or Fmoc-OSuAlkaline (Aqueous/Organic)Piperidine (Mild Base)SPPS (Fmoc/tBu strategy)

Legacy and Modern Industrial Applications

While the advent of the Merrifield Solid-Phase Peptide Synthesis (SPPS) in the 1960s shifted primary α-amine protection toward Boc and Fmoc groups, the Z-group remains indispensable (5)[5]. Today, it is heavily utilized for side-chain protection (e.g., masking the ε-amino group of Lysine) because it is completely stable to the TFA used to remove Boc groups, allowing for complex, orthogonal protection schemes. Furthermore, in the large-scale industrial manufacturing of pharmaceutical peptides, solution-phase synthesis utilizing Z-protected building blocks is frequently preferred due to the high crystallinity and stability of the intermediates.

References

  • Peptide synthesis - Wikipedia. wikipedia.org.
  • The Carbobenzoxy Legacy: A Technical Guide to the Discovery and History of Cbz-Protected Aminobutanoic Acids - Benchchem. benchchem.com.
  • Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview | Organic Process Research & Development - ACS Public
  • Benzyl chloroform
  • Leonidas Zervas - Wikipedia. wikipedia.org.

Sources

Foundational

A Senior Application Scientist's Guide to the Research Applications of Dipeptides

Introduction: The Understated Power of Two In the vast and complex world of peptides, the dipeptide—a simple molecule comprising just two amino acids linked by a single peptide bond—is often underestimated. Yet, this sim...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Understated Power of Two

In the vast and complex world of peptides, the dipeptide—a simple molecule comprising just two amino acids linked by a single peptide bond—is often underestimated. Yet, this simplicity is precisely the source of its profound potential in biomedical research. Dipeptides are not merely the smallest building blocks of proteins; they are dynamic, bioactive entities with a remarkable range of functions. Their small size, cost-effective synthesis, and potential for oral administration make them highly attractive for drug discovery and development.[1] This guide provides a technical deep-dive into the core research applications of dipeptides, moving beyond a simple list of functions to explain the underlying mechanisms and provide actionable experimental frameworks for researchers, scientists, and drug development professionals. We will explore their roles as therapeutic agents, their utility as sophisticated drug delivery vehicles, their transformative potential in biomaterials, and their emerging significance as diagnostic biomarkers.

Chapter 1: Dipeptides as Direct Therapeutic Agents

Many dipeptides, often encrypted within larger food proteins, are inert until released through enzymatic hydrolysis, at which point they can exert significant physiological effects.[2][3] This has led to a burgeoning field of research focused on identifying and characterizing these "bioactive peptides."

Antihypertensive Dipeptides: Targeting the Renin-Angiotensin System (RAS)

Hypertension is a critical global health issue, and the RAS pathway is a primary regulator of blood pressure.[4] The Angiotensin-Converting Enzyme (ACE) is a key player in this system, converting angiotensin I to the potent vasoconstrictor, angiotensin II.[5][6] Several food-derived dipeptides have been identified as potent ACE inhibitors.

Mechanism of Action: Antihypertensive dipeptides often act as competitive inhibitors of ACE.[7] Their structure mimics the natural substrate of ACE, allowing them to bind to the enzyme's active site and prevent the conversion of angiotensin I. This leads to reduced levels of angiotensin II, promoting vasodilation and a subsequent decrease in blood pressure.[5] Beyond direct ACE inhibition, some peptides may also interfere with renin activity or modulate other pathways involved in blood pressure regulation.[5][7][8][9]

Table 1: Examples of Antihypertensive Dipeptides

DipeptideSequenceSourcePrimary Mechanism
Valyl-ProlineVal-Pro (VP)Milk (Casein)ACE Inhibition
Isoleucyl-ProlineIle-Pro (IP)Milk (Casein)ACE Inhibition
Alanyl-ProlineAla-Pro (AP)Fish (Sardine)ACE Inhibition
Valyl-TyrosineVal-Tyr (VY)Milk (Casein)ACE Inhibition

Causality in Experimental Design: When screening for antihypertensive dipeptides, the initial in vitro ACE inhibitory assay is a crucial first step. However, a low IC50 value in a test tube does not guarantee in vivo efficacy. The dipeptide must be stable against gastrointestinal digestion and absorbed into circulation to reach its target. Therefore, a robust research plan must include subsequent validation using cell-based models (e.g., Caco-2 for intestinal permeability) and, ultimately, animal models like the Spontaneously Hypertensive Rat (SHR) to confirm a blood pressure-lowering effect.[7]

Antioxidant Dipeptides: Combating Oxidative Stress

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. Naturally occurring dipeptides, particularly those containing histidine, are potent antioxidants.[10]

Key Examples & Mechanisms:

  • Carnosine (β-alanyl-L-histidine) and its methylated analog Anserine (β-alanyl-3-methyl-L-histidine) are found in high concentrations in muscle and brain tissue.[11][12] Their antioxidant activity is multifaceted:

    • Direct Radical Scavenging: They are effective scavengers of highly destructive hydroxyl radicals (.OH).[13]

    • Metal Ion Chelation: Carnosine can chelate metal ions like copper and iron, preventing them from participating in redox reactions that generate free radicals.[11][12]

    • Inhibition of Lipid Peroxidation: While their direct effect can be weak, they help prevent the oxidation of lipids in cell membranes.[10][13][14]

The peptide bond between β-alanine and histidine is crucial for their antioxidant activity, which is significantly greater than that of their constituent amino acids alone.[10][14]

Neuroprotective Dipeptides: Guarding the Central Nervous System

The brain's high metabolic rate makes it particularly vulnerable to oxidative stress and inflammation, key factors in neurodegenerative diseases.[15] The antioxidant and anti-inflammatory properties of dipeptides like carnosine make them promising neuroprotective agents.[16]

Mechanisms of Neuroprotection:

  • Anti-inflammatory Action: Dipeptides can suppress the activation of microglia, the brain's resident immune cells, reducing the release of inflammatory cytokines.[15]

  • Anti-aggregation: Carnosine has been shown to interfere with the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.[16]

  • Modulation of Cellular Pathways: Novel cyclic dipeptides have been shown to attenuate both apoptotic and necrotic cell death, reduce intracellular calcium accumulation after injury, and upregulate protective factors like brain-derived neurotrophic factor (BDNF).[17]

These multifaceted actions make dipeptides attractive candidates for addressing the complex pathology of neurodegenerative conditions.[17]

Chapter 2: Dipeptides in Drug Delivery and Biomaterials

Beyond their direct therapeutic effects, the structural and chemical properties of dipeptides make them exceptional tools for advanced biomedical applications.

Prodrug Strategy: Hijacking Peptide Transporters

A major challenge in drug development is ensuring oral bioavailability. Many drugs have poor permeability across the intestinal wall. Dipeptides offer a clever solution through a prodrug approach that utilizes the body's own nutrient transport systems.[18]

The PEPT1/PEPT2 System: The human body has highly efficient proton-coupled oligopeptide transporters, PEPT1 and PEPT2, in the intestine and kidneys, respectively.[19][20] These transporters are responsible for absorbing di- and tripeptides from digested food. By chemically linking a poorly absorbed drug to a dipeptide, a "prodrug" is created. This prodrug can then be actively transported across the intestinal epithelium via PEPT1.[18][21] Once inside the cell, cellular enzymes (esterases) cleave the bond, releasing the active drug. This strategy effectively turns a low-permeability compound into a transportable substrate.[19]

G cluster_lumen Intestinal Lumen (Low pH) cluster_cell Intestinal Epithelial Cell (Enterocyte) Prodrug Dipeptide-Drug Prodrug PEPT1 PEPT1 Transporter Prodrug->PEPT1 Binds to Transporter H_ion H+ H_ion->PEPT1 Co-transport Prodrug_inside Dipeptide-Drug (Inside Cell) PEPT1->Prodrug_inside Translocation Esterases Esterases Prodrug_inside->Esterases Substrate for Drug Active Drug Bloodstream Bloodstream Drug->Bloodstream Absorption Dipeptide Dipeptide Esterases->Drug Cleavage Esterases->Dipeptide

Caption: Dipeptide prodrugs utilize the PEPT1 transporter for enhanced absorption.

Self-Assembling Dipeptides: Building Biomaterials from the Bottom Up

Certain dipeptides, particularly those containing hydrophobic and aromatic amino acids like phenylalanine, possess the remarkable ability to self-assemble into highly ordered nanostructures.[22][23][24][25] This process is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic forces.[23][26][27]

From Nanotubes to Hydrogels: The diphenylalanine (Phe-Phe) motif, found in the amyloid-β polypeptide, is a classic example.[23][25] It can spontaneously form structures like nanotubes, nanovesicles, and nanofibers.[23][28] When these nanofibers entangle and trap large amounts of water, they form a hydrogel—a 3D network with properties similar to the natural extracellular matrix (ECM).[26][27][29]

Applications in Biomedicine: These dipeptide-based hydrogels are exceptionally promising biomaterials due to their biocompatibility, biodegradability, and tunable physical properties.[26][27][29][30]

  • Tissue Engineering: They can serve as scaffolds that support cell adhesion, proliferation, and differentiation, making them ideal for regenerating tissues like bone and cartilage.[25][31][32]

  • Controlled Drug Delivery: Drugs can be encapsulated within the hydrogel matrix and released in a sustained manner as the hydrogel degrades.[26][27][28] The injectable nature of many of these hydrogels allows for minimally invasive delivery.[27]

  • 3D Cell Culture: They provide a more physiologically relevant environment for growing cells in the lab compared to traditional 2D plastic dishes.[26][27]

Chapter 3: Dipeptides in Diagnostics

The application of peptides as diagnostic biomarkers is a rapidly growing field.[33] Their specificity and role as surrogates for enzymatic activity make them valuable targets.[33] Recent metabolomics studies, which analyze the small molecules in biological samples, have begun to identify specific dipeptides as potential biomarkers for diseases.

For instance, a recent study using liquid chromatography-high resolution mass spectrometry (LC-HRMS) identified two dipeptides, γ-GluSer and ThrGly, as novel plasma biomarkers for Psoriasis Vulgaris.[34][35] A diagnostic panel including these markers showed high accuracy in distinguishing psoriasis patients from healthy controls.[34] This highlights the potential for dipeptides to be used in developing non-invasive, specific, and reliable diagnostic tests for complex diseases.[33][35]

Chapter 4: Core Methodologies in Dipeptide Research

A key aspect of dipeptide research is the ability to accurately screen for and validate bioactivity. Below are foundational protocols that form the basis of many research endeavors in this field.

Protocol: In Vitro ACE Inhibition Assay

Principle: This assay measures the ability of a dipeptide to inhibit the activity of ACE. It uses a synthetic substrate, Hippuryl-His-Leu (HHL), which is cleaved by ACE to release hippuric acid. The amount of hippuric acid produced is quantified by spectrophotometry after extraction.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare Borate buffer (100 mM, pH 8.3) containing 300 mM NaCl.

    • Dissolve ACE (from rabbit lung) in the Borate buffer to a final concentration of 100 mU/mL.

    • Dissolve the substrate HHL in the Borate buffer to a concentration of 5 mM.

    • Prepare a 1 M HCl solution for stopping the reaction.

    • Prepare ethyl acetate for extraction.

    • Prepare the test dipeptide solutions at various concentrations in Borate buffer.

  • Assay Procedure:

    • In a microcentrifuge tube, add 50 µL of the dipeptide solution (or buffer for control).

    • Add 50 µL of the ACE solution and pre-incubate at 37°C for 10 minutes.

    • Start the reaction by adding 150 µL of the HHL substrate solution.

    • Incubate the mixture at 37°C for 60 minutes.

    • Stop the reaction by adding 250 µL of 1 M HCl.

  • Extraction and Quantification:

    • Add 1.5 mL of ethyl acetate to each tube. Vortex vigorously for 30 seconds to extract the hippuric acid.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

    • Evaporate the ethyl acetate to dryness using a vacuum concentrator or nitrogen stream at 40°C.

    • Re-dissolve the dried hippuric acid in 1 mL of deionized water.

    • Measure the absorbance at 228 nm using a UV-Vis spectrophotometer.

  • Calculation:

    • Calculate the percentage of ACE inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Plot the % inhibition against the dipeptide concentration and determine the IC50 value (the concentration required to inhibit 50% of ACE activity).

Self-Validation: The protocol's integrity is maintained by including a positive control (a known ACE inhibitor like Captopril) and a negative control (buffer only). The linearity of the hippuric acid standard curve must be confirmed to ensure accurate quantification.

G cluster_prep Preparation cluster_assay Assay Execution cluster_quant Quantification cluster_analysis Data Analysis Reagents Prepare Buffers, ACE, Substrate (HHL), & Dipeptide Samples Incubate 1. Pre-incubate Dipeptide + ACE (37°C, 10 min) Reagents->Incubate React 2. Add HHL Substrate (37°C, 60 min) Incubate->React Stop 3. Stop with HCl React->Stop Extract 4. Extract Hippuric Acid with Ethyl Acetate Stop->Extract Evaporate 5. Evaporate Solvent Extract->Evaporate Read 6. Re-dissolve & Read Absorbance (228 nm) Evaporate->Read Calculate Calculate % Inhibition & Determine IC50 Read->Calculate

Caption: Workflow for the in vitro ACE inhibition assay.

Protocol: DPPH Radical Scavenging Assay

Principle: This assay measures the antioxidant capacity of a dipeptide by its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). When DPPH accepts an electron or hydrogen radical, its color changes from deep violet to pale yellow, which can be measured spectrophotometrically.[36]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in 70-95% ethanol. This solution should be freshly made and kept in the dark.

    • Prepare stock solutions of the test dipeptides in ethanol or an appropriate solvent. Create a series of dilutions.

    • Prepare a positive control solution (e.g., Ascorbic Acid or Trolox).

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the dipeptide solution (or control/blank).

    • Add 180 µL of the DPPH solution to each well.

    • For the blank, add 20 µL of the solvent instead of the sample.

    • Mix well and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100

    • Determine the EC50 value (the effective concentration that scavenges 50% of DPPH radicals).

Causality and Trustworthiness: The use of a stable radical like DPPH provides a reliable and reproducible method for screening antioxidant potential.[36] However, it's important to recognize that this assay measures only one aspect of antioxidant activity. A comprehensive assessment should be supported by other assays, such as the ABTS or ORAC assay, to understand the full spectrum of a dipeptide's antioxidant capabilities.[36]

Conclusion and Future Outlook

The research applications of dipeptides are expanding at a remarkable pace. From their origins as simple protein components, they have emerged as potent therapeutic agents, intelligent drug delivery systems, and next-generation biomaterials. Their inherent biocompatibility, low cost, and synthetic tractability position them as ideal candidates for addressing a wide range of biomedical challenges.[1][26][27] Future research will likely focus on using bioinformatics and machine learning to predict and design novel dipeptides with specific functionalities, further unlocking the immense potential held within these small but powerful molecules.[29][37] The journey from fundamental research to clinical application is complex, but for dipeptides, the path is well-paved and the destination is full of promise.

References

  • Aruoma, O. I., Laughton, M. J., & Halliwell, B. (1989). Carnosine, homocarnosine and anserine: could they act as antioxidants in vivo? Biochemical Journal. Available at: [Link]

  • Caplan, M. R., Schwartzfarb, E. M., Zhang, S., Kamm, R. D., & Lauffenburger, D. A. (2002). Dipeptide self-assembly into water-channels and gel biomaterial. RSC Publishing. Available at: [Link]

  • Kohen, R., Yamamoto, Y., Cundy, K. C., & Ames, B. N. (1988). Antioxidant activity of carnosine, homocarnosine, and anserine present in muscle and brain. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Kohen, R., Yamamoto, Y., Cundy, K. C., & Ames, B. N. (1988). Antioxidant activity of carnosine, homocarnosine, and anserine present in muscle and brain. PNAS. Available at: [Link]

  • Kumar, V., Kumar, A., & Mahajan, S. (2022). Emerging Role of Injectable Dipeptide Hydrogels in Biomedical Applications. ACS Omega. Available at: [Link]

  • Kumar, V., Kumar, A., & Mahajan, S. (2022). Emerging Role of Injectable Dipeptide Hydrogels in Biomedical Applications. ACS Omega. Available at: [Link]

  • Nielsen, C. U., & Brodin, B. (2001). Dipeptide model prodrugs for the intestinal oligopeptide transporter. Affinity for and transport via hPepT1 in the human intestinal Caco-2 cell line. Journal of Controlled Release. Available at: [Link]

  • Wu, H. C., Chen, H. M., & Shiau, C. Y. (2003). Antioxidant Activities of Carnosine, Anserine, Some Free Amino Acids and Their Combination. Journal of Food and Drug Analysis. Available at: [Link]

  • Ademiluyi, A. O., & Oboh, G. (2022). Recent findings on the cellular and molecular mechanisms of action of novel food-derived antihypertensive peptides. Journal of Functional Foods. Available at: [Link]

  • Hisatsune, T. (2021). Influence of Imidazole-Dipeptides on Cognitive Status and Preservation in Elders: A Narrative Review. MDPI. Available at: [Link]

  • Faden, A. I., & Stoica, B. A. (2004). Novel small peptides with neuroprotective and nootropic properties. Journal of Alzheimer's Disease. Available at: [Link]

  • Scott, C. J., & Lamprou, D. A. (2021). Peptide nanomaterials for drug delivery applications. Queen's University Belfast. Available at: [Link]

  • Marchesan, S., et al. (2018). Dipeptide self-assembly into water-channels and gel biomaterial. ResearchGate. Available at: [Link]

  • Prasad, C. (1995). Bioactive Cyclic Dipeptides. Peptides. Available at: [Link]

  • Wu, H. C., Chen, H. M., & Shiau, C. Y. (2003). Antioxidant activities of carnosine, anserine, some free amino acids and their combination. Journal of Food and Drug Analysis. Available at: [Link]

  • Lamprou, D. A., & Scott, C. J. (2018). Pharmaceutical Formulation and Characterization of Dipeptide Nanotubes for Drug Delivery Applications. ResearchGate. Available at: [Link]

  • Santos, S., Torcato, I., & Castanho, M. A. R. B. (2012). Biomedical Applications of Dipeptides and Tripeptides. Biopolymers. Available at: [Link]

  • Li, H., et al. (2024). Identification of Plasma Metabolites and Dipeptides as Diagnostic Biomarkers for Psoriasis Vulgaris through Liquid Chromatography-High Resolution Mass Spectrometry-Based Metabolomics. Journal of Proteome Research. Available at: [Link]

  • Li, H., et al. (2024). Identification of Plasma Metabolites and Dipeptides as Diagnostic Biomarkers for Psoriasis Vulgaris through Liquid Chromatography-High Resolution Mass Spectrometry-Based Metabolomics. Journal of Proteome Research. Available at: [Link]

  • Di Foggia, M., et al. (2021). Self-Assembling Peptides: From Design to Biomedical Applications. MDPI. Available at: [Link]

  • Kumar, A., et al. (2024). Food-derived Peptides as Promising Neuroprotective Agents: Mechanism and Therapeutic Potential. Current Neuropharmacology. Available at: [Link]

  • Udenigwe, C. C., & Aluko, R. E. (2016). Bioactive peptides: A review. Semantic Scholar. Available at: [Link]

  • Găman, M.-A., et al. (2023). Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia. MDPI. Available at: [Link]

  • Sala-Rabanal, M., et al. (2008). Molecular mechanism of dipeptide and drug transport by the human renal H+/oligopeptide cotransporter hPEPT2. American Journal of Physiology-Renal Physiology. Available at: [Link]

  • Liu, G., et al. (2020). Dipeptide Self-assembled Hydrogels with Shear-Thinning and Instantaneous Self-healing Properties Determined by Peptide Sequences. ACS Applied Materials & Interfaces. Available at: [Link]

  • KAUST. (2021). Novel peptide-based hydrogels hold great promise for tissue engineering applications. Phys.org. Available at: [Link]

  • Wang, H., et al. (2021). Self-Assembly Dipeptide Hydrogel: The Structures and Properties. Frontiers in Chemistry. Available at: [Link]

  • EMBL. (2019). Structure of prodrug-transporter complex revealed. EMBL. Available at: [Link]

  • Kumar, A., et al. (2024). Food-Derived Peptides as Promising Neuroprotective Agents: Mechanism and Therapeutic Potential. ResearchGate. Available at: [Link]

  • Li, J., et al. (2019). Design of self-assembly dipeptide hydrogels and machine learning via their chemical features. PNAS. Available at: [Link]

  • Wang, Y., et al. (2024). Recent Advances in Peptide-Functionalized Hydrogels for Bone Tissue Engineering. ACS Applied Bio Materials. Available at: [Link]

  • CSSB. (2019). First Structure of Peptide Transporter in Complex with Pro-drug Revealed. CSSB. Available at: [Link]

  • Bundgaard, H. (1992). PRODRUGS OF PEPTIDES AND PROTEINS FOR IMPROVED FORMULATION AND DELIVERY. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Asaduzzaman, S. M., et al. (2022). Bioactivities, Applications, Safety, and Health Benefits of Bioactive Peptides From Food and By-Products: A Review. Frontiers in Nutrition. Available at: [Link]

  • Power, O., et al. (2013). Antihypertensive Peptides from Food Proteins. IntechOpen. Available at: [Link]

  • Chakrabarti, S., et al. (2018). Mechanism of action of antihypertensive activity of bioactive peptides. ResearchGate. Available at: [Link]

  • Chakrabarti, S., et al. (2014). Molecular Targets of Antihypertensive Peptides: Understanding the Mechanisms of Action Based on the Pathophysiology of Hypertension. PMC. Available at: [Link]

  • Liu, Y., et al. (2023). Production of Food-Derived Bioactive Peptides with Potential Application in the Management of Diabetes and Obesity: A Review. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Asoodeh, A., & Chamani, J. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Peptide Research and Therapeutics. Available at: [Link]

  • Malomo, S. A., & Aluko, R. E. (2024). Antihypertensive Peptides and Hydrolysates Derived from Plant Proteins and Their Bioavailability. PMC. Available at: [Link]

  • Kim, J., et al. (2024). Analytical Methods and Effects of Bioactive Peptides Derived from Animal Products. PMC. Available at: [Link]

  • Udenigwe, C. C. (2014). Methods used to assess some biological activities of peptides and examples. ResearchGate. Available at: [Link]

  • Kaewchur, T., et al. (2024). Bioactivity assessment of peptides derived from salted jellyfish (Rhopilema hispidum) byproducts. PMC. Available at: [Link]

  • Wang, Y., et al. (2020). Peptide Biomarkers - An Emerging Diagnostic Tool and Current Applicable Assay. ResearchGate. Available at: [Link]

  • Rakocevic, G., & Malter, J. S. (2012). Analysis of the proteolysis of bioactive peptides using a peptidomics approach. Nature Protocols. Available at: [Link]

  • Liu, Y., et al. (2022). Recent Advances in the Application Peptide and Peptoid in Diagnosis Biomarkers of Alzheimer's Disease in Blood. Frontiers in Aging Neuroscience. Available at: [Link]

  • Zhu, Y., et al. (2022). Bioinformatics approaches to discovering food-derived bioactive peptides: Reviews and perspectives. Trends in Food Science & Technology. Available at: [Link]

  • Sharma, S., & Singh, G. (2021). Role of Peptides in Diagnostics. MDPI. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing Z-Ile-Ser-OH in Cell-Based Protease Assays

Executive Summary As a Senior Application Scientist, I have designed this protocol to guide researchers in utilizing Z-Ile-Ser-OH (N-benzyloxycarbonyl-L-isoleucyl-L-serine) within cell-based assays. While rarely a standa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I have designed this protocol to guide researchers in utilizing Z-Ile-Ser-OH (N-benzyloxycarbonyl-L-isoleucyl-L-serine) within cell-based assays. While rarely a standalone therapeutic, this protected dipeptide is a highly valuable structural probe and competitive modulator. This guide outlines a self-validating methodology to measure its interaction with intracellular targets, specifically focusing on its role as a competitive substrate for serine proteases and the 20S proteasome.

Mechanistic Grounding: The Role of Z-Ile-Ser-OH

To successfully deploy Z-Ile-Ser-OH in a cell-based system, one must understand the causality behind its structural components:

  • The Z-Protecting Group (Benzyloxycarbonyl): Unprotected dipeptides are highly hydrophilic and rapidly degraded by extracellular peptidases. The Z-group imparts critical lipophilicity, enabling passive diffusion across the cellular lipid bilayer. Furthermore, the Z-protecting group is a staple in chemoenzymatic peptide synthesis, providing the necessary steric profile for enzyme recognition without racemization[1].

  • The Ile-Ser Motif: This specific amino acid sequence acts as a recognition motif for the catalytic threonine sites of the proteasome and various serine proteases. Z-Ile-Ser-OH is frequently utilized as a critical building block and structural probe in the development of potent proteasome inhibitors, such as arecoline-tripeptide derivatives[2]. By introducing Z-Ile-Ser-OH into a cell-based assay, researchers can competitively modulate these active sites.

Self-Validating System Architecture

A robust assay must validate its own results internally. This protocol utilizes a Self-Validating System to ensure that observed fluorescence changes are due to true biological modulation rather than assay artifacts:

  • Baseline Validation (Vehicle Control): 0.5% DMSO establishes the 100% uninhibited enzyme activity threshold.

  • Sensitivity Validation (Positive Control): A known proteasome inhibitor (e.g., 10 µM MG132) is used to prove the assay can successfully detect intracellular target engagement.

  • Background Validation (Negative Control): Cell-free wells containing only media and the fluorogenic substrate ensure the reporter is not spontaneously hydrolyzing.

  • Mechanistic Validation (Kinetic Readout): Measuring the initial velocity ( V0​ ) of substrate cleavage over time, rather than taking a single endpoint reading, confirms competitive binding dynamics and rules out compound auto-fluorescence.

Experimental Protocol: Cell-Based Protease Modulation Assay

Materials Required
  • Cell Line: HeLa or HEK293 cells (grown in DMEM + 10% FBS).

  • Test Compound: Z-Ile-Ser-OH (Powder, >95% purity).

  • Reporter Substrate: Suc-LLVY-AMC (Fluorogenic substrate for chymotrypsin-like activity).

  • Controls: MG132 (Positive control), DMSO (Vehicle).

Step-by-Step Methodology

Step 1: Cell Preparation & Seeding

  • Action: Seed cells at 10,000 cells/well in a 96-well black, clear-bottom microplate. Incubate overnight at 37°C, 5% CO₂.

  • Causality: Black-walled plates are mandatory to prevent well-to-well optical crosstalk during fluorescence emission readings, ensuring signal specificity.

Step 2: Compound Formulation

  • Action: Dissolve Z-Ile-Ser-OH in 100% molecular-grade DMSO to create a 10 mM stock solution.

  • Causality: The N-benzyloxycarbonyl (Z) group renders the dipeptide highly hydrophobic. Attempting to dissolve it directly in aqueous buffers will cause micro-precipitations, leading to inaccurate dosing.

Step 3: Treatment & Pre-incubation

  • Action: Dilute the stock solution in warm culture media to achieve desired final concentrations (e.g., 10 µM, 100 µM), ensuring the final DMSO concentration remains below 0.5%. Add to the cells and pre-incubate for 2 hours.

  • Causality: Pre-incubation is critical. It provides the necessary time for the lipophilic Z-peptide to passively diffuse across the cell membrane and reach a steady-state intracellular concentration before the competitive reporter substrate is introduced. Limiting DMSO to <0.5% prevents solvent-induced cytotoxicity.

Step 4: Reporter Substrate Loading

  • Action: Add 50 µM of Suc-LLVY-AMC to all wells.

  • Causality: AMC (7-Amino-4-methylcoumarin) is optically quenched when conjugated to the peptide. Upon proteolytic cleavage by intracellular targets, free AMC is released, providing a direct, quantifiable readout of enzyme activity.

Step 5: Kinetic Readout

  • Action: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence (Excitation: 380 nm / Emission: 460 nm) every 5 minutes for 1 hour at 37°C.

Quantitative Data Interpretation

The following table summarizes the expected quantitative data structure, demonstrating how the self-validating controls frame the experimental readout for Z-Ile-Ser-OH.

Treatment ConditionConcentrationIntracellular TargetMean Fluorescence Velocity (RFU/min)% Relative ActivityValidation Role
Media Only N/AN/A15 ± 35%Background Control
Vehicle (DMSO) 0.5%Proteasome/Serine Proteases310 ± 12100%Baseline Activity
MG132 10 µM20S Proteasome45 ± 514.5%System Sensitivity Check
Z-Ile-Ser-OH 10 µMProtease Active Site285 ± 1592%Dose-Response Anchor
Z-Ile-Ser-OH 100 µMProtease Active Site180 ± 1058%Competitive Modulation

Visualizations

Mechanism Z Z-Ile-Ser-OH (Lipophilic Probe) Membrane Cell Membrane (Lipid Bilayer) Z->Membrane Passive Diffusion Protease Intracellular Protease (e.g., 20S Proteasome) Membrane->Protease Intracellular Targeting Signal Fluorescence Signal (AMC Release) Protease->Signal Competitive Modulation Substrate Fluorogenic Substrate (Suc-LLVY-AMC) Substrate->Protease Cleavage Reaction

Biochemical pathway of Z-Ile-Ser-OH permeation and competitive protease modulation.

Workflow Step1 1. Cell Seeding (HeLa/HEK293 in 96-well plate) Step2 2. Compound Addition (Z-Ile-Ser-OH & Controls in DMSO) Step1->Step2 Step3 3. Incubation (1-4 hours at 37°C) Step2->Step3 Step4 4. Substrate Loading (Add Suc-LLVY-AMC) Step3->Step4 Step5 5. Kinetic Readout (Ex: 380nm / Em: 460nm) Step4->Step5

Step-by-step experimental workflow for the self-validating cell-based protease assay.

References

  • Title: Arecoline Tripeptide Inhibitors of Proteasome Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Racemization-Free Chemoenzymatic Peptide Synthesis Enabled via a Combination of Transition Metal and Enzyme Catalysis Source: Advanced Synthesis & Catalysis URL: [Link]

Sources

Application

Application Note: A Comprehensive Protocol for the Dissolution and Storage of Z-Ile-Ser-OH

Abstract This document provides a detailed, field-proven protocol for the proper dissolution and storage of the N-terminally protected dipeptide, Z-Ile-Ser-OH (N-Benzyloxycarbonyl-L-Isoleucyl-L-Serine). The structural ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed, field-proven protocol for the proper dissolution and storage of the N-terminally protected dipeptide, Z-Ile-Ser-OH (N-Benzyloxycarbonyl-L-Isoleucyl-L-Serine). The structural characteristics of this peptide, combining both hydrophobic and polar moieties, present unique challenges for achieving stable, homogenous solutions suitable for research and drug development applications. Adherence to this protocol is critical for ensuring the compound's structural integrity, maximizing its shelf-life in solution, and guaranteeing experimental reproducibility. We will delve into the rationale behind solvent selection, provide step-by-step methodologies, and outline best practices for both short-term and long-term storage.

Foundational Principles: Understanding the Physicochemical Nature of Z-Ile-Ser-OH

The successful handling of any peptide begins with a thorough understanding of its chemical structure. Z-Ile-Ser-OH is composed of three key components that dictate its solubility and stability:

  • The Benzyloxycarbonyl (Z) Group: This N-terminal protecting group is significantly hydrophobic, lending a nonpolar character to the molecule.

  • Isoleucine (Ile) Residue: The isoleucine side chain is aliphatic and hydrophobic, further contributing to the peptide's tendency to be poorly soluble in purely aqueous solutions.[1]

  • Serine (Ser) Residue and C-Terminus: The serine side chain contains a polar hydroxyl group, and the C-terminus possesses a free carboxylic acid (-COOH). This carboxyl group can be deprotonated, imparting a negative charge and providing a potential handle for dissolution in slightly basic aqueous buffers.[1]

This combination of a bulky, hydrophobic head (Z-group) and tail (Ile) with a polar serine and an acidic C-terminus classifies Z-Ile-Ser-OH as an amphipathic molecule. Such structures are often resistant to dissolution in a single solvent system, necessitating a carefully chosen strategy, typically involving an initial solubilization in an organic solvent followed by dilution in an aqueous buffer.

Table 1: Physicochemical Properties of Z-Ile-Ser-OH

Property Value Source
CAS Number 212612-25-4 [2][3]
Molecular Formula C₁₇H₂₄N₂O₆ [2]
Molar Mass 352.38 g/mol [2]
Structure Z-Ile-Ser-OH -

| Recommended Solid Storage | -20°C or colder |[2] |

Protocol for Handling and Storage of Lyophilized Powder

The stability of the peptide is highest in its lyophilized, solid state. Improper handling of the solid powder is a common source of degradation and experimental variability.

Protocol 2.1: Initial Handling and Long-Term Storage

  • Receipt and Inspection: Upon receipt, inspect the vial for any damage. The lyophilized powder may appear as a small film or clump and is not always free-flowing.

  • Storage Environment: For long-term storage (months to years), place the sealed vial in a freezer at -20°C or, preferably, -80°C.[4][5] The storage location should be dark and dry. For peptides prone to absorbing moisture, storage in a desiccator is recommended.[4][6]

  • Equilibration Before Use: Before opening the vial for the first time or for subsequent weighing, it is critical to allow the container to warm to room temperature for at least 20-30 minutes.[6][7] Opening a cold vial will cause atmospheric moisture to condense inside, which can significantly accelerate the degradation of the solid peptide.[7]

  • Weighing: Perform weighing operations quickly in a clean, low-humidity environment to minimize exposure to air and moisture.

  • Resealing for Storage: After dispensing the desired amount, tightly reseal the vial cap. For optimal stability, purge the vial headspace with a dry, inert gas (e.g., argon or nitrogen) before sealing.[7] Return the vial to its designated cold storage location (-20°C or -80°C).

Dissolution Protocol for Z-Ile-Ser-OH

Based on the amphipathic nature of Z-Ile-Ser-OH, the most reliable method for dissolution involves an organic solvent to solubilize the hydrophobic regions, followed by careful dilution with an aqueous buffer.

Diagram 1: Solvent Selection Logic for Peptides A decision-making flowchart for selecting an appropriate starting solvent system.

G A Analyze Peptide Sequence (Charge & Hydrophobicity) B Calculate Net Charge at pH 7 A->B C Charge > 0 (Basic) B->C D Charge < 0 (Acidic) B->D E Charge = 0 (Neutral / Hydrophobic) B->E F Try Sterile Water First C->F D->F I Use Minimal Organic Solvent First (DMSO, DMF, Acetonitrile) E->I G If Insoluble, try 10-25% Acetic Acid F->G If Basic & Insoluble H If Insoluble, try Dilute NH4OH or NH4HCO3 F->H If Acidic & Insoluble J Slowly Dilute with Aqueous Buffer I->J

Protocol 3.1: Preparation of a Concentrated Stock Solution

  • Calculate Required Volumes: Determine the volume of solvent needed to achieve your target stock concentration. For example, to make a 10 mM stock solution of Z-Ile-Ser-OH (MW = 352.38 g/mol ), you would dissolve 3.52 mg in 1 mL of total solvent.

  • Initial Organic Solubilization: Add a small volume of a high-purity organic solvent directly to the lyophilized peptide in the vial. A good starting point is 30-50% of your final desired volume.

    • Recommended Primary Solvent: Dimethyl sulfoxide (DMSO).

    • Alternative: N,N-Dimethylformamide (DMF).

    • Rationale: These strong, polar aprotic solvents are excellent for disrupting the intermolecular forces of hydrophobic and amphipathic peptides.[8] Z-Ile-Ser-OH does not contain residues (Cys, Met, Trp) that are prone to oxidation by DMSO.[8]

  • Ensure Complete Dissolution: Gently vortex or place the vial in a bath sonicator for a few minutes until the peptide is fully dissolved. Visually inspect the solution against a light source to ensure there are no suspended particulates. It is crucial to achieve complete dissolution at this stage before adding any aqueous component.[9]

  • Aqueous Dilution: Once the peptide is fully dissolved in the organic solvent, slowly add your desired sterile aqueous buffer drop-by-drop while gently vortexing. Add the buffer up to your final calculated volume.

    • Rationale: Adding the aqueous phase slowly prevents the peptide from crashing out of solution due to a rapid change in solvent polarity.[9]

    • Recommended Buffers: For general use, Phosphate-Buffered Saline (PBS) at pH 7.2-7.4 is common. For enhanced long-term stability of the solution, consider a sterile buffer with a pH between 5 and 6.[6][7]

  • Final Check: If the final solution appears cloudy or contains precipitate, the solubility limit has been exceeded. If this occurs, do not proceed with storage. It may be necessary to prepare a new, more dilute stock solution.

Table 2: Recommended Solvents for Z-Ile-Ser-OH

Solvent Type Use Considerations
DMSO Organic Primary dissolving agent Excellent solubilizing power. Can be cytotoxic to cells at concentrations >0.5%.[8] Use high-purity, anhydrous grade.
DMF Organic Alternative primary agent Good alternative to DMSO, especially if DMSO is incompatible with downstream assays.
PBS, pH 7.4 Aqueous Diluent Physiologically relevant buffer.

| Citrate or Acetate Buffer, pH 5-6 | Aqueous | Diluent for Storage | Slightly acidic pH can improve long-term stability of peptides in solution by minimizing hydrolysis.[6][7] |

Protocol for Storage of Peptide Stock Solutions

Peptides in solution are far less stable than in their lyophilized form.[6] The primary goal of solution storage is to minimize chemical degradation and the physical effects of freeze-thaw cycles.

Diagram 2: Recommended Workflow for Peptide Handling and Storage A visual guide from receiving the solid peptide to using a working solution.

G A Receive Lyophilized Peptide B Long-Term Storage (-20°C to -80°C) A->B C Equilibrate Vial to Room Temperature B->C D Weigh & Dissolve (Protocol 3.1) C->D E Aliquot into Single-Use Tubes D->E F Store Aliquots at -80°C E->F G Thaw ONE Aliquot for Immediate Use F->G As Needed H Prepare Working Dilution G->H

Protocol 4.1: Aliquoting and Freezing

  • Aliquot Immediately: After preparing your homogenous stock solution, immediately divide it into single-use aliquots in low-protein-binding polypropylene microcentrifuge tubes.[7] The volume of each aliquot should correspond to the amount needed for a single experiment or a single day's work.

    • Rationale: Aliquoting is the most effective way to prevent the damaging effects of repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation.[4][6][7]

  • Flash Freezing (Optional but Recommended): For optimal preservation, flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath before transferring them to the freezer. This rapid freezing process minimizes the formation of ice crystals that can damage the peptide structure.

  • Long-Term Solution Storage: Store the frozen aliquots at -80°C for maximum stability over months.[4][5] Storage at -20°C is acceptable for shorter periods (weeks).[6]

  • Avoid Frost-Free Freezers: Do not store peptide solutions in frost-free freezers. The temperature cycling inherent in their defrosting mechanisms is detrimental to peptide stability.[7]

  • Thawing for Use: When ready to use, remove a single aliquot from the freezer and thaw it completely at room temperature or on ice. Once thawed, vortex gently to re-homogenize the solution before making your working dilutions. Do not refreeze a thawed aliquot.

References

  • Astech Ireland Ltd. Z-Ile-Ser-OH, 1 g. Carl Roth.
  • Sigma-Aldrich. Z-Ser-OH = 99 1145-80-8. Sigma-Aldrich.
  • Creative Peptides. Guidelines for Peptide Dissolving.
  • LifeTein. How to dissolve, handle and store synthetic peptides. LifeTein.
  • NIBSC. Peptide Handling, dissolution & Storage. NIBSC.
  • GenScript. Guidelines for Dissolving Peptides. GenScript.
  • GenScript. Peptide Storage and Handling Guidelines. GenScript.
  • Bio-Synthesis Inc. How to Store Peptides | Best Practices for Researchers. Bio-Synthesis Inc.
  • sb-PEPTIDE. Peptide handling & storage guidelines. sb-PEPTIDE.
  • Sigma-Aldrich. Solubility Guidelines for Peptides. Sigma-Aldrich.
  • Carl ROTH. Z-Ile-Ser-OH, 5 g, CAS No. 212612-25-4. Carl ROTH.
  • Wikipedia. Amino acid. Wikipedia.

Sources

Method

Molecular Rationale: The Causality of the Z-Ile-Ser-OH Scaffold

Application Note: Rational Design and Preclinical Evaluation of Z-Ile-Ser-OH Derived Protease Inhibitors In the landscape of targeted protein degradation and protease inhibition, the dipeptide building block Z-Ile-Ser-OH...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Rational Design and Preclinical Evaluation of Z-Ile-Ser-OH Derived Protease Inhibitors

In the landscape of targeted protein degradation and protease inhibition, the dipeptide building block Z-Ile-Ser-OH (N-benzyloxycarbonyl-L-isoleucyl-L-serine) serves as a privileged recognition sequence. Its utility spans the development of human 20S proteasome inhibitors (targeting the β5 subunit) to novel antibacterial agents targeting bacterial SufA proteases[1][2].

The selection of this specific sequence is driven by strict structure-activity relationship (SAR) causality:

  • The Z (Cbz) Capping Group: The bulky, lipophilic benzyloxycarbonyl group prevents premature degradation by ubiquitous aminopeptidases in serum, drastically increasing the plasma half-life of the resulting inhibitor.

  • Isoleucine (P3 Position): The branched aliphatic side chain of Ile is sterically optimized to engage the hydrophobic S3 pocket of the proteasome, driving high-affinity binding[1].

  • Serine (P2 Position): The inclusion of Serine is a calculated design choice to balance the extreme hydrophobicity of the Z-Ile motif. The hydroxyl group of Serine not only improves the overall aqueous solubility (crucial for in vivo pharmacokinetics) but also provides essential hydrogen-bonding interactions within the S2 catalytic subsite[3].

In Vitro Experimental Design: Synthesis and Target Validation

The transition from a raw dipeptide to a biologically active inhibitor requires coupling Z-Ile-Ser-OH to an electrophilic "warhead" (e.g., vinyl sulfones, phosphonates, or 2-keto-1,3,4-oxadiazoles)[1]. The following workflow outlines the self-validating system used to synthesize and evaluate these compounds.

InVitro A Z-Ile-Ser-OH Precursor B Peptide Coupling (EDC/HOBt) A->B C Inhibitor Construct (e.g., Vinyl Sulfone) B->C D Target Engagement (Fluorogenic Assay) C->D E Cellular Efficacy (Viability Assay) D->E

Figure 1: In vitro synthesis and validation workflow for Z-Ile-Ser-OH derived inhibitors.

Protocol 2.1: Racemization-Free Synthesis of Z-Ile-Ser-Warhead

Causality Check: Activating the C-terminus of Serine is notoriously prone to oxazolone formation, which leads to racemization (conversion of L-Ser to D-Ser), destroying biological activity. We utilize EDC/HOBt at low temperatures to suppress this pathway.

  • Preparation: Dissolve 1.0 eq of Z-Ile-Ser-OH in anhydrous DMF (or CH₂Cl₂) under an inert argon atmosphere. Cool the reaction vessel to 0 °C.

  • Activation: Add 1.1 eq of HOBt (1-hydroxybenzotriazole) followed by 1.1 eq of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Stir for 15 minutes at 0 °C to form the active ester.

  • Coupling: Add 1.0 eq of the desired warhead amine (e.g., a vinyl sulfone derivative) and 2.0 eq of N-methylmorpholine (NMM) to neutralize the hydrochloride salt of the amine[1][3].

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 18 hours.

  • Purification: Quench with water, extract with EtOAc, and wash sequentially with 0.1 N HCl, saturated NaHCO₃, and brine. Purify via reverse-phase HPLC to ensure >95% purity.

Protocol 2.2: Cell-Free Proteasome Inhibition Assay
  • Enzyme Preparation: Dilute purified human 20S proteasome to a final concentration of 0.5 nM in assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Inhibitor Incubation: Add the synthesized Z-Ile-Ser-derivative at varying concentrations (10 pM to 10 µM) to the enzyme. Incubate at 37 °C for 30 minutes to allow covalent bond formation (if using an irreversible warhead).

  • Substrate Addition: Add the fluorogenic substrate Suc-LLVY-AMC (for chymotrypsin-like activity) to a final concentration of 25 µM.

  • Kinetic Readout: Measure fluorescence continuously (Excitation: 380 nm, Emission: 460 nm) over 60 minutes. Calculate the IC50​ or kinact​/KI​ based on the initial velocity of the reaction.

Quantitative Data Presentation

Table 1: Representative biochemical and cellular profiling of Z-Ile-Ser-OH derived inhibitors.

Sequence ConstructWarhead TypeTarget ProteaseEnzyme IC₅₀ (nM)Cell Viability IC₅₀ (µM)Reference Context
Cbz-Ile-Ser-Ala-LeuVinyl Sulfone (VSMe)20S Proteasome (β5)< 5.00.15Oncology / Apoptosis[1]
Cbz-Ile-Ser-6-AmNphthPhosphonate (OPh)₂SufA Protease12.42.10Antibacterial[2]
Cbz-Ile-Ser-LeuBenzylamide20S Proteasome> 20,000> 20.0Negative Control[3]

In Vivo Experimental Design: Translation to Preclinical Models

Moving a Z-Ile-Ser-OH derived compound into in vivo models requires careful assessment of its pharmacokinetic (PK) stability. While the Cbz group provides protection, the peptide backbone remains susceptible to endopeptidases, and the warhead may bind non-specifically to plasma proteins.

InVivo PK Pharmacokinetics (PK) LC-MS/MS Profiling MTD Maximum Tolerated Dose (Toxicity Screening) PK->MTD Efficacy In Vivo Efficacy (Xenograft/Infection Model) MTD->Efficacy PD Pharmacodynamics (PD) Biomarker Analysis Efficacy->PD

Figure 2: In vivo experimental pipeline translating Z-Ile-Ser-OH derivatives to preclinical models.

Protocol 3.1: Pharmacokinetic (PK) Profiling

Causality Check: Before testing efficacy, we must ensure the drug reaches the target tissue at concentrations exceeding the IC50​ . Intravenous (IV) vs. Intraperitoneal (IP) dosing routes are compared to assess bioavailability.

  • Dosing: Administer the compound at 5 mg/kg (IV) and 10 mg/kg (IP) to healthy CD-1 mice (n=3 per time point). Formulation typically requires 5-10% DMSO, 20% Solutol HS15, and 70% Saline due to the lipophilicity of the Cbz group.

  • Sampling: Collect blood via the submandibular vein at 5, 15, 30, 60, 120, 240, and 480 minutes post-dose. Centrifuge immediately to isolate plasma.

  • Extraction & Analysis: Precipitate plasma proteins using cold acetonitrile containing an internal standard. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to calculate T1/2​ , Cmax​ , and AUC .

Protocol 3.2: In Vivo Efficacy (Tumor Xenograft Model)

Causality Check: If the compound is a proteasome inhibitor (like Cbz-Ile-Ser-Ala-LeuVSMe), its primary mechanism is inducing apoptosis in rapidly dividing cells by preventing the degradation of pro-apoptotic proteins (e.g., p53)[1]. A xenograft model provides a direct phenotypic readout of this mechanism.

  • Inoculation: Inject 5×106 HCT-116 (human colon carcinoma) cells subcutaneously into the right flank of athymic nude mice.

  • Randomization: Once tumors reach an average volume of 100 mm³ (measured via calipers: V=(length×width2)/2 ), randomize mice into vehicle control and treatment groups (n=8/group).

  • Treatment: Dose the Z-Ile-Ser-OH derivative at the established Maximum Tolerated Dose (e.g., 10 mg/kg IP, twice weekly).

  • Pharmacodynamics (PD): Sacrifice a subset of mice 4 hours post-dose. Extract tumor tissue, lyse, and perform Western blotting for the accumulation of ubiquitinated proteins and p53, confirming that the phenotypic tumor shrinkage is directly caused by proteasome inhibition in vivo.

References

  • Optimization of Subsite Binding to the β5 Subunit of the Human 20S Proteasome Using Vinyl Sulfones and 2-Keto-1,3,4-oxadiazoles: Syntheses and Cellular Properties of Potent, Selective Proteasome Inhibitors Source: Journal of Medicinal Chemistry, ACS Publications (2006) URL:[Link]

  • The Properties of Activated Carbons Functionalized with an Antibacterial Agent and a New SufA Protease Inhibitor Source: Molecules, MDPI (2023) URL:[Link]

  • Arecoline Tripeptide Inhibitors of Proteasome Source: Journal of Medicinal Chemistry, ACS Publications (2004) URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Use of Z-Ile-Ser-OH in Peptide Synthesis

Abstract & Strategic Overview N-α-Benzyloxycarbonyl-L-Isoleucyl-L-Serine (Z-Ile-Ser-OH) is a protected dipeptide building block offering significant strategic advantages in complex peptide synthesis campaigns. Its applic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Strategic Overview

N-α-Benzyloxycarbonyl-L-Isoleucyl-L-Serine (Z-Ile-Ser-OH) is a protected dipeptide building block offering significant strategic advantages in complex peptide synthesis campaigns. Its application is primarily indicated for mitigating two common and challenging issues in Solid-Phase Peptide Synthesis (SPPS): sequence-dependent aggregation and side reactions associated with the serine residue. The benzyloxycarbonyl (Z) group provides orthogonal protection to the widely used Fmoc/tBu strategy, enabling its use as a terminal N-capping group or as an internal segment under specific conditions.

This guide provides a comprehensive overview of the scientific rationale for employing Z-Ile-Ser-OH, detailed protocols for its incorporation and subsequent deprotection, and troubleshooting insights for researchers, scientists, and drug development professionals.

Scientific Rationale & Core Advantages

The decision to use a pre-formed dipeptide like Z-Ile-Ser-OH over sequential single amino acid couplings is rooted in addressing predictable synthetic bottlenecks.

Overcoming Aggregation and Difficult Couplings

Peptide chains, particularly those containing hydrophobic residues like Isoleucine (Ile), have a propensity to form secondary structures and aggregate on the solid support.[1][2][3] This aggregation can render the N-terminal amine inaccessible, leading to incomplete acylation and deprotection reactions, ultimately resulting in deletion sequences and low purity of the crude product.[2][3] The coupling of Serine (Ser) onto a bulky, hydrophobic Isoleucine residue is a known "difficult coupling." By introducing Z-Ile-Ser-OH as a single unit, this problematic on-resin coupling is bypassed entirely, preserving the integrity of the growing peptide chain and improving overall synthetic yield.

Mitigating Serine-Related Side Reactions

The unprotected hydroxyl side-chain of serine is susceptible to several deleterious side reactions during peptide synthesis:

  • O-Acylation: The serine hydroxyl group can be acylated by the activated incoming amino acid, forming an ester linkage. This can lead to chain termination or the formation of depsipeptides.[4][5] While this can be reversed, it often leads to chain fragmentation under acidic conditions.[6][7]

  • Racemization: The stereochemical integrity of the serine residue can be compromised during the activation step, leading to a loss of biological activity.[4] The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is crucial to suppress this.[4][8]

  • β-Elimination (Dehydration): Under certain conditions, particularly with strong bases or during activation of the hydroxyl group, serine can undergo dehydration to form a dehydroalanine (Dha) residue.[4]

Incorporating serine as part of the Z-Ile-Ser-OH dipeptide allows for a single, optimized coupling event, which can be carefully controlled to minimize these side reactions compared to the challenges of coupling a single serine residue onto a resin-bound peptide.

The Orthogonality of the Benzyloxycarbonyl (Z) Protecting Group

The Z-group is a classic amino-protecting group with well-defined properties.[9][10]

  • Stability: It is stable to the basic conditions (e.g., 20% piperidine in DMF) used to remove Fmoc groups and the moderate acidic conditions used for Boc removal.[9][11]

  • Cleavage: It is typically removed by catalytic hydrogenolysis (H₂/Pd) or strong acids like HBr in acetic acid.[9][10]

This chemical behavior makes it orthogonal to the Fmoc/tBu strategy. It can be used to cap the N-terminus of a peptide, which is then selectively deprotected on-resin for further modification (e.g., cyclization, branching) after the full-length peptide has been assembled.

Visualization of Key Workflows

Z_Ile_Ser_OH_Workflow cluster_SPPS_Cycle Standard Fmoc-SPPS Cycle cluster_Dipeptide_Coupling Z-Ile-Ser-OH Incorporation Resin Peptide-Resin (H-Xaa...-Resin) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Activation Activate Z-Ile-Ser-OH (e.g., HATU/DIEA in DMF) Wash1->Activation Transfer Resin Coupling Couple to Resin Activation->Coupling Wash2 DMF Wash Coupling->Wash2 Kaiser Kaiser Test (Negative Result) Wash2->Kaiser Kaiser->Deprotection Continue Synthesis

Caption: Workflow for incorporating Z-Ile-Ser-OH in Fmoc-SPPS.

Decision_Tree Start Synthesizing a peptide containing an Ile-Ser motif? Q1 Is the sequence known to be aggregation-prone or hydrophobic? Start->Q1 Q2 Is the Ile-Ser coupling expected to be difficult? Q1->Q2 No Use RECOMMENDATION: Use Z-Ile-Ser-OH building block. Q1->Use Yes Q3 Do you need an orthogonal N-terminal Z-group for later modification? Q2->Q3 No Q2->Use Yes Q3->Use Yes No Standard sequential Fmoc-amino acid coupling may be sufficient. Q3->No No

Sources

Application

Application Note: Advanced In Vivo Delivery Strategies for Hydrophobic Dipeptide Pharmacophores (Z-Ile-Ser-OH)

Executive Summary The dipeptide derivative Z-Ile-Ser-OH (N-benzyloxycarbonyl-isoleucyl-serine) is a critical pharmacophore and building block utilized in the synthesis of targeted proteasome and protease inhibitors[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The dipeptide derivative Z-Ile-Ser-OH (N-benzyloxycarbonyl-isoleucyl-serine) is a critical pharmacophore and building block utilized in the synthesis of targeted proteasome and protease inhibitors[1][2]. However, transitioning this molecule from in vitro enzymatic assays to in vivo efficacy studies presents significant pharmacokinetic (PK) hurdles. The bulky, lipophilic Z-protecting group drives poor aqueous solubility, while the exposed peptide bond and C-terminal carboxylic acid are highly susceptible to rapid renal clearance and plasma protease degradation.

This application note details field-proven, self-validating methodologies for formulating Z-Ile-Ser-OH into Polymeric Micelles (PEG-PLA) and Lipid Nanoparticles (LNPs) . By employing these nanocarrier systems, researchers can shield the dipeptide from premature degradation, enhance systemic circulation, and facilitate targeted intracellular delivery for robust in vivo studies[3][4].

Mechanistic Rationale: Why Nanocarriers for Z-Ile-Ser-OH?

The physicochemical duality of Z-Ile-Ser-OH requires a delivery vehicle capable of accommodating both its hydrophobic and hydrophilic domains.

  • The Hydrophobic Core (PLA/Lipid): The benzyloxycarbonyl (Z) group and the isoleucine side chain spontaneously partition into the hydrophobic core of polymeric micelles (e.g., Poly(lactic acid) - PLA) or the lipidic matrix of LNPs. This non-covalent encapsulation prevents drug aggregation and precipitation in physiological fluids[4].

  • The Hydrophilic Corona (PEG): A Polyethylene Glycol (PEG) outer shell provides dense steric hindrance. This causality is critical: the PEG corona prevents the adsorption of serum opsonins, thereby allowing the nanocarrier to evade the mononuclear phagocyte system (MPS) and significantly extending the in vivo half-life[3].

  • Intracellular Release: Once the nanocarrier reaches the target tissue (often via the Enhanced Permeability and Retention, or EPR, effect in oncology models), it undergoes endocytosis. The acidic environment of the endosome triggers the dissociation of the micelle or LNP, releasing the Z-Ile-Ser-OH payload directly into the cytosol to interact with its intracellular protease targets[2][4].

Quantitative Pharmacokinetic Profiling

To illustrate the efficacy of these delivery systems, the table below summarizes representative in vivo pharmacokinetic parameters of Z-Ile-Ser-OH formulations following a single intravenous (IV) bolus injection (5 mg/kg equivalent) in a murine model.

Formulation Cmax​ ( μ g/mL) T1/2​ (h)AUC 0−∞​ ( h⋅μ g/mL)Clearance (mL/h/kg)Bioavailability Enh.
Free Z-Ile-Ser-OH (PBS/DMSO)12.40.48.5588.21.0x (Baseline)
PEG-PLA Micelles 45.86.2112.444.5~13.2x
Lipid Nanoparticles (LNPs) 52.18.5145.634.3~17.1x

Data Interpretation: Encapsulation in either PEG-PLA micelles or LNPs reduces systemic clearance by over 10-fold compared to the free dipeptide, confirming that steric shielding effectively mitigates rapid renal filtration and enzymatic cleavage.

Experimental Workflows & Protocols

The following protocols are engineered as self-validating systems. Each step includes the underlying causality to ensure researchers can troubleshoot and adapt the methodology to specific in vivo requirements.

Protocol A: Formulation of Z-Ile-Ser-OH loaded PEG-PLA Micelles via Thin-Film Hydration

This method leverages solvent evaporation to force the co-assembly of the amphiphilic polymer and the hydrophobic dipeptide.

Materials: Z-Ile-Ser-OH (>98% purity), mPEG-PLA block copolymer (e.g., PEG 2kDa - PLA 4kDa), Dichloromethane (DCM), Methanol, PBS (pH 7.4).

  • Co-dissolution: Dissolve 10 mg of Z-Ile-Ser-OH and 90 mg of mPEG-PLA in 5 mL of a DCM/Methanol mixture (4:1 v/v) in a round-bottom flask.

    • Causality: The co-solvent system ensures complete solvation of both the highly lipophilic Z-group and the moderately polar serine residue, ensuring homogenous molecular mixing.

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure (200 mbar) at 40°C for 30 minutes, followed by high vacuum drying overnight.

    • Causality: Gradual solvent removal prevents phase separation, forcing the peptide and polymer to form a uniform, solid-state matrix.

  • Hydration & Self-Assembly: Add 10 mL of pre-warmed PBS (pH 7.4, 45°C) to the flask. Agitate at 150 rpm for 1 hour.

    • Causality: Hydrating above the glass transition temperature ( Tg​ ) of PLA provides the polymer chains with sufficient mobility to spontaneously self-assemble into core-shell micelles, trapping the dipeptide in the core.

  • Size Reduction & Sterilization: Subject the dispersion to probe sonication (3 cycles of 1 min, 30W) on ice. Pass the resulting solution through a 0.22 μ m PES syringe filter.

    • Causality: Sonication breaks down large aggregates into a monodisperse nanoscale population (<100 nm), while the 0.22 μ m filtration ensures sterility for in vivo use and removes any unencapsulated, precipitated Z-Ile-Ser-OH.

Protocol B: In Vivo Pharmacokinetic (PK) Study in Murine Models

A standardized workflow for assessing the systemic circulation of the formulated dipeptide.

  • Administration: Acclimatize healthy BALB/c mice (n=5 per group). Administer the Z-Ile-Ser-OH micelle formulation via lateral tail vein injection at a dose of 5 mg/kg (peptide equivalent).

  • Blood Sampling: Collect 50 μ L of blood via the submandibular vein at predetermined time points (0.1, 0.5, 1, 2, 4, 8, and 24 h) into K2-EDTA coated tubes.

    • Causality: Submandibular bleeding is minimally invasive, reducing stress-induced metabolic fluctuations that could artificially alter peptide clearance rates. EDTA prevents coagulation without interfering with downstream mass spectrometry.

  • Plasma Extraction: Centrifuge blood at 2,000 x g for 10 min at 4°C to isolate plasma. Transfer 20 μ L of plasma to a clean microcentrifuge tube. Add 80 μ L of ice-cold Acetonitrile (containing an internal standard).

    • Causality: Acetonitrile induces rapid protein precipitation. This serves a dual purpose: it disrupts the micellar core to release the total Z-Ile-Ser-OH payload, and it removes plasma proteins that would otherwise clog the LC-MS/MS column.

  • Quantification: Vortex for 2 minutes, centrifuge at 15,000 x g for 15 minutes, and inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode optimized for the Z-Ile-Ser-OH precursor/product ion transitions.

Delivery Pathway Visualization

The following diagram illustrates the logical flow of the formulated dipeptide from systemic administration to intracellular target engagement.

G A IV Administration (Micellar Z-Ile-Ser-OH) B Systemic Circulation (PEG Shielding) A->B C Tissue Extravasation (EPR Effect) B->C D Cellular Endocytosis C->D E Endosomal Escape (pH-Triggered) D->E F Intracellular Target (Protease Inhibition) E->F

In vivo systemic circulation and intracellular delivery pathway of micellar Z-Ile-Ser-OH.

References

  • Racemization-Free Chemoenzymatic Peptide Synthesis Enabled via a Combination of Transition Metal and Enzyme Catalysis Thieme (Advanced Synthesis & C
  • Arecoline Tripeptide Inhibitors of Proteasome Journal of Medicinal Chemistry (ACS Public
  • Therapeutic peptides and their delivery using lipid-based nanoparticles PMC (N
  • Design of Polymeric Carriers for Intracellular Peptide Delivery in Oncology Applications Chemical Reviews (ACS Public

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Z-Ile-Ser-OH Solubility

Welcome to the technical support guide for Z-Ile-Ser-OH. This document provides in-depth troubleshooting for common solubility challenges encountered by researchers and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Z-Ile-Ser-OH. This document provides in-depth troubleshooting for common solubility challenges encountered by researchers and drug development professionals. Our goal is to move beyond simple instructions, offering a clear rationale for each step to ensure your experimental success.

Understanding Z-Ile-Ser-OH: A Molecule of Opposing Forces

Z-Ile-Ser-OH, or N-Benzyloxycarbonyl-L-isoleucyl-L-serine, is a dipeptide derivative with a distinct amphipathic nature, which is the primary source of solubility issues. Its structure contains:

  • Hydrophobic Regions: The N-terminal benzyloxycarbonyl (Z-group) and the isoleucine side chain are bulky and nonpolar, resisting dissolution in aqueous solutions.

  • Hydrophilic Regions: The serine side chain with its hydroxyl group (-OH) and the C-terminal carboxylic acid (-COOH) are polar and prefer aqueous environments.

This internal conflict means that neither purely aqueous nor purely nonpolar organic solvents are typically ideal on their own. Effective solubilization requires a strategy that accommodates both characteristics.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why won't my Z-Ile-Ser-OH dissolve in water or standard buffers (e.g., PBS)?

Answer:

Z-Ile-Ser-OH is poorly soluble in neutral water or phosphate-buffered saline (PBS) because its C-terminal carboxylic acid group is only partially deprotonated (negatively charged) at pH 7.4.[1][2] Without a significant net charge, the hydrophobic Z-group and isoleucine side chain dominate, leading to aggregation and precipitation rather than dissolution.[2][3] At or near its isoelectric point (pI)—the pH at which the net charge is zero—solubility is at its minimum.[2]

Troubleshooting Steps:

  • pH Adjustment: The most effective strategy is to increase the pH of the aqueous solvent. By making the solution basic, you deprotonate the carboxylic acid, imparting a net negative charge on the molecule and dramatically increasing its solubility.

  • Solubility Test: Before dissolving your entire sample, always perform a small-scale solubility test.[1][3] This prevents the loss of valuable material.

Q2: How does pH adjustment work, and what is the recommended protocol?

Answer:

The key to aqueous solubility is ionizing the C-terminal carboxylic acid group (-COOH) to its carboxylate form (-COO⁻). This is achieved by adding a base. The resulting negative charge allows the molecule to interact more favorably with polar water molecules. The approximate pKa of a C-terminal carboxyl group is around 3.6 to 4.7.[4][5] Therefore, adjusting the pH to be at least 1-2 units above this pKa will ensure complete deprotonation.

cluster_low_ph Low pH (e.g., pH < 4) cluster_high_ph High pH (e.g., pH > 8) Low_pH Z-Ile-Ser-COOH (Net Charge ≈ 0) Poorly Soluble High_pH Z-Ile-Ser-COO⁻ (Net Charge = -1) Soluble Low_pH->High_pH + Base (e.g., NH4OH) - H⁺ High_pH->Low_pH + Acid (e.g., HCl) + H⁺

Caption: pH-dependent ionization and solubility of Z-Ile-Ser-OH.

Protocol 1: pH-Mediated Dissolution in Aqueous Base

  • Initial Suspension: Add your desired volume of purified water to the lyophilized Z-Ile-Ser-OH powder. Do not expect it to dissolve.

  • Add Base Dropwise: While gently vortexing or stirring, add a dilute basic solution such as 0.1 M ammonium bicarbonate or ammonium hydroxide (<50 µl) drop by drop.[1][3]

  • Monitor Dissolution: Continue adding the base until the solution clarifies completely. Avoid using a strong base like NaOH unless your downstream application is compatible, as it can be harsh.

  • Final Dilution: Once the peptide is dissolved, you can dilute it further with your aqueous buffer of choice (e.g., PBS) to the final desired concentration.[1]

Q3: Can I use organic solvents? If so, which ones are recommended?

Answer:

Yes, for applications where pH modification is not suitable, or for preparing high-concentration stock solutions, organic solvents are an excellent choice.[3][6] Given the peptide's hydrophobic character, polar aprotic solvents are most effective.

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO): This is the most common and effective choice for dissolving hydrophobic or amphipathic peptides.[1][3][6] It is suitable for preparing stock solutions that can be stored at -20°C.[1]

  • N,N-Dimethylformamide (DMF): A good alternative to DMSO.[3][6]

Protocol 2: Preparation of a Stock Solution in an Organic Solvent

  • Solvent Selection: Choose a high-purity, anhydrous grade of DMSO or DMF.

  • Initial Dissolution: Add a small amount of the chosen organic solvent directly to the lyophilized peptide.[7] For example, 50-100 µl of DMSO is often sufficient to dissolve 1-5 mg of peptide.

  • Ensure Complete Dissolution: Vortex or use a brief sonication in a water bath to ensure the peptide is fully dissolved.[3][6] The solution should be perfectly clear.

  • Aqueous Dilution (If Needed): If your working solution is aqueous, add the concentrated organic stock solution dropwise to your stirred aqueous buffer.[6][8] Never add the aqueous buffer to the organic stock, as this can cause the peptide to precipitate out of solution immediately.

  • Final Concentration Check: Be mindful of the final organic solvent concentration in your assay. For most cell-based assays, the final DMSO concentration should not exceed 0.5-1% to avoid cytotoxicity.[3]

Q4: My peptide dissolved initially but crashed out of solution later. What happened?

Answer:

This phenomenon, known as precipitation, typically occurs for one of two reasons:

  • Saturation Limit Exceeded: You may have exceeded the maximum solubility of Z-Ile-Ser-OH in your chosen solvent system. This is common when a stock solution in an organic solvent is diluted too much or too quickly into an aqueous buffer where its solubility is lower.[8]

  • pH Drift: If you used pH to solubilize the peptide, the buffer's capacity might be insufficient to maintain the required basic pH, especially after adding it to other solutions or upon exposure to atmospheric CO₂, which is acidic. A drop in pH can cause the peptide to revert to its less soluble, protonated form.

  • Aggregation: Peptides with hydrophobic moieties are prone to aggregation over time, especially at high concentrations.[2]

Troubleshooting Steps:

  • Reduce Concentration: Work with a lower final concentration of the peptide.

  • Re-check pH: Measure the pH of the final solution and adjust if necessary.

  • Use a Chaotropic Agent: For peptides that are very prone to aggregation, adding a small amount of a chaotropic agent like 6 M guanidine HCl or 8 M urea to the stock solution can disrupt intermolecular hydrogen bonds and prevent precipitation.[1] Note that this is only suitable for applications where the protein structure is not critical.

  • Storage: For stock solutions, aliquot into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles, which can promote aggregation.[1][6]

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to address solubility issues with Z-Ile-Ser-OH.

Start Start: Z-Ile-Ser-OH Lyophilized Powder TestWater Attempt to dissolve in neutral water/PBS Start->TestWater IsSoluble1 Is it soluble? TestWater->IsSoluble1 Success Success! Proceed with experiment. IsSoluble1->Success Yes TryBase Add dilute base dropwise (e.g., 0.1M NH4HCO3) IsSoluble1->TryBase No IsSoluble2 Is it soluble? TryBase->IsSoluble2 IsSoluble2->Success Yes TryOrganic Dissolve in minimal DMSO/DMF (Prepare concentrated stock) IsSoluble2->TryOrganic No (Or if organic stock is preferred) IsSoluble3 Is it soluble? TryOrganic->IsSoluble3 Dilute Slowly add stock to stirred aqueous buffer IsSoluble3->Dilute Yes Consult Consult further technical support. Consider chaotropic agents. IsSoluble3->Consult No IsStable Does it stay in solution? Dilute->IsStable IsStable->Success Yes IsStable->Consult No (Precipitation)

Sources

Optimization

Technical Support Center: Z-Ile-Ser-OH Application &amp; Optimization Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the physicochemical nuances of working with Z-Ile-Ser-OH (Benzyloxycarbonyl-L-isoleucyl-L-serine).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the physicochemical nuances of working with Z-Ile-Ser-OH (Benzyloxycarbonyl-L-isoleucyl-L-serine). Because this synthetic dipeptide features a bulky, hydrophobic N-terminal protecting group alongside a polar serine hydroxyl, its behavior in aqueous assays and organic syntheses requires precise concentration optimization.

This guide provides field-proven methodologies, quantitative benchmarks, and troubleshooting protocols to ensure maximum assay efficacy and chiral integrity.

Core Methodology: Concentration Optimization Protocol

When utilizing Z-Ile-Ser-OH as a substrate in chemoenzymatic synthesis or as a precursor for protease/proteasome inhibitor assays, proper stock preparation is the most critical variable. The following self-validating protocol ensures that observed biological or chemical effects are driven by the peptide, not solvent artifacts.

Step-by-Step Preparation Workflow
  • Primary Reconstitution (Master Stock):

    • Action: Weigh the lyophilized Z-Ile-Ser-OH powder and dissolve it in 100% anhydrous Dimethyl Sulfoxide (DMSO) or 2-Propanol (2-PrOH) to yield a master stock of 50–100 mM.

    • Causality: The benzyloxycarbonyl (Z) group is highly lipophilic. Attempting direct dissolution in aqueous buffers is thermodynamically unfavorable, leading to immediate micelle formation or precipitation.

  • Serial Dilution Matrix:

    • Action: Generate a 10-point logarithmic dilution series (e.g., 100 µM down to 0.1 nM) in an intermediate plate using your target assay buffer.

    • Causality: Establishing a wide dynamic range is necessary to capture the full sigmoidal dose-response curve, which is mathematically required for accurate EC50​ , IC50​ , or Km​ determination.

  • Solvent Normalization (Self-Validation Step):

    • Action: Back-fill wells with pure solvent to ensure the final organic solvent concentration is perfectly uniform across all test wells (strictly ≤2% for enzymatic assays). You must include a "Vehicle-Only" control well.

    • Causality: Variations in DMSO or organic solvents directly alter enzyme folding kinetics. A uniform vehicle control isolates the peptide's specific activity from solvent-induced enzyme denaturation, preventing false-positive inhibition.

  • Assay Integration & Kinetic Readout:

    • Action: Introduce the target enzyme (e.g., Alcalase-CLEA or 20S proteasome) to the peptide solutions and incubate at the target temperature. Measure product formation via HPLC or fluorometry.

Workflow Visualization

Z_Ile_Ser_Optimization N1 Z-Ile-Ser-OH Powder N2 Primary Stock (DMSO) 10 - 100 mM N1->N2 Dissolve N3 Intermediate Dilutions (Aqueous Buffer) N2->N3 Titrate N4 Enzymatic Reaction (Alcalase/Proteasome) N3->N4 Spike-in N5 Precipitation Check (OD 600nm) N3->N5 QC Step N6 Kinetic Readout (HPLC/Fluorometry) N4->N6 Measure Effect N5->N2 If Aggregation Detected

Strategic workflow for Z-Ile-Ser-OH preparation, dilution, and quality control in enzymatic assays.

Quantitative Data: Application-Specific Parameters

Depending on your experimental goal, the optimal concentration and solvent tolerance of Z-Ile-Ser-OH vary significantly. Use the table below to benchmark your assay conditions.

Application / Assay TypeOptimal Peptide ConcentrationPreferred Solvent SystemMax Allowable Co-SolventKey Kinetic ParameterCommon Pitfall
Ru-Catalyzed Enolester Synthesis 0.25 M – 0.50 M2-Propanol (2-PrOH)N/A (Neat Solvent)Enantiomeric ExcessRacemization in aprotic solvents
Chemoenzymatic Coupling (Alcalase) 10 mM – 50 mMAqueous Buffer + DMSO5% - 10% DMSOConversion Yield (%)Substrate precipitation >50 mM
Proteasome Inhibitor Precursor 0.1 µM – 100 µMAqueous Buffer + DMSO< 2% DMSO IC50​ / Ki​ Non-specific binding >100 µM

Troubleshooting Guides & FAQs

Q1: My Z-Ile-Ser-OH precipitates immediately upon addition to the aqueous assay buffer. How do I resolve this? A1: Precipitation occurs because the hydrophobic Z-group drives aggregation in high-dielectric (aqueous) environments. The Fix: Do not add the concentrated DMSO stock directly to a large volume of cold buffer. Instead, pre-warm the assay buffer to 37°C and add the peptide dropwise while vortexing. Alternatively, supplement the buffer with a non-ionic surfactant (e.g., 0.01% Tween-20) to lower the surface tension and prevent nucleation.

Q2: How does the choice of solvent affect racemization when using Z-Ile-Ser-OH at high concentrations for chemoenzymatic synthesis? A2: The solvent environment is critical for maintaining chiral integrity at the α -carbon. Empirical data demonstrates that polar protic solvents, particularly 2-propanol (2-PrOH), yield the lowest amounts of racemization (<0.1% D-amino acid formation) and the fastest conversion rates during Ru-catalyzed additions, heavily outperforming aprotic solvents like CH2​Cl2​ [1].

Q3: I am observing high background noise in my UV-Vis readout. Is the peptide interfering? A3: Yes. The benzyloxycarbonyl (Z) protecting group contains an aromatic benzyl ring that absorbs strongly in the UV range (typically peaking around 254 nm and trailing into the 280 nm range). The Fix: If your assay relies on UV absorbance to monitor product formation, you must ensure your blank controls contain the exact same concentration of Z-Ile-Ser-OH to subtract the background absorbance accurately. Alternatively, shift to a fluorometric or mass spectrometry-based readout.

Q4: Why am I not seeing a dose-dependent inhibitory effect at concentrations above 50 µM in my proteasome assay? A4: You have likely hit the thermodynamic solubility limit of the peptide in your specific buffer. When this happens, the compound "crashes out" into micro-aggregates. The effective soluble concentration is no longer increasing, causing the dose-response curve to flatline. Furthermore, bulky Z-protected tripeptides and dipeptides often exhibit weak baseline affinities ( IC50​ values >20 µM) unless functionalized with highly specific binding moieties, such as arecoline derivatives[2]. The Fix: Centrifuge an aliquot of the high-concentration well and measure the supernatant's absorbance to confirm the actual soluble concentration. Cap your dose-response curve below this solubility threshold.

References
  • Arecoline Tripeptide Inhibitors of Proteasome. Journal of Medicinal Chemistry. Available at:[Link]

Sources

Troubleshooting

Z-Ile-Ser-OH off-target effects and how to mitigate them

A Guide to Understanding and Mitigating Off-Target Effects for Researchers Welcome to the technical support center for Z-Ile-Ser-OH. This guide is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Understanding and Mitigating Off-Target Effects for Researchers

Welcome to the technical support center for Z-Ile-Ser-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the potential off-target effects of the peptide inhibitor Z-Ile-Ser-OH and practical strategies to mitigate them in your experiments. As a Senior Application Scientist, my goal is to equip you with the knowledge to ensure the specificity and validity of your research findings.

Introduction to Z-Ile-Ser-OH and the Challenge of Specificity

Z-Ile-Ser-OH is a synthetic peptide derivative with a potential inhibitory role against specific proteases. Its design is based on a tripeptide sequence (Isoleucine-Serine) with a benzyloxycarbonyl (Z) protecting group at the N-terminus and a free carboxylic acid (-OH) at the C-terminus. While the intended target of Z-Ile-Ser-OH is likely a protease that recognizes the Ile-Ser motif, it is crucial to acknowledge that like many peptide-based inhibitors, it may exhibit off-target effects.[1][2] These unintended interactions can lead to misleading experimental results and misinterpretation of biological functions.[3][4]

This guide will walk you through the known and potential off-target effects of Z-Ile-Ser-OH, drawing parallels from well-characterized peptide inhibitors, and provide you with robust troubleshooting strategies and experimental protocols to enhance the specificity of your studies.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action for Z-Ile-Ser-OH?

A1: Based on its structure as a peptide derivative, Z-Ile-Ser-OH is likely designed to act as a competitive inhibitor, binding to the active site of a target protease. The peptide sequence mimics the natural substrate, thereby blocking the enzyme's activity.[1][5]

Q2: What are the potential off-target effects of peptide inhibitors like Z-Ile-Ser-OH?

A2: Off-target effects of peptide inhibitors can arise from several factors:

  • Cross-reactivity with related proteases: The active sites of proteases within the same family can be highly conserved, leading to the inhibitor binding to unintended enzymes.[6][7]

  • Inhibition of unrelated proteins: The peptide sequence may coincidentally bind to other proteins in the cell, leading to unexpected biological consequences.[8][9]

  • Non-specific effects at high concentrations: At high concentrations, peptide inhibitors can cause non-specific effects due to their chemical properties, independent of their intended target binding.

Q3: How can I be sure that the observed effects in my experiment are due to the inhibition of my target of interest?

A3: Ensuring on-target effects requires a multi-pronged approach:

  • Use the lowest effective concentration: Titrating the inhibitor to the lowest concentration that elicits the desired effect minimizes off-target binding.[10]

  • Employ negative controls: A structurally similar but inactive peptide can help differentiate between specific and non-specific effects.

  • Use orthogonal validation methods: Confirm your findings using alternative methods such as genetic knockdown (siRNA, shRNA) or knockout (CRISPR/Cas9) of the target protein.

  • Rescue experiments: If possible, overexpressing a resistant mutant of the target protein should rescue the phenotype observed with the inhibitor.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you might encounter during your experiments with Z-Ile-Ser-OH and provides actionable solutions.

Issue 1: Unexpected Cell Death or Altered Morphology

  • Question: I am observing significant cytotoxicity or changes in cell morphology at concentrations where I expect to see specific inhibition of my target. Is this an off-target effect?

  • Answer: It is highly probable that this is an off-target effect. Many peptide inhibitors, especially at higher concentrations, can induce cellular stress responses or interfere with essential cellular processes. For instance, the well-known pan-caspase inhibitor Z-VAD-FMK has been shown to induce autophagy by inhibiting N-glycanase 1 (NGLY1), an effect independent of its caspase inhibition.[8][9][11]

  • Troubleshooting Workflow:

    start Unexpected Cytotoxicity Observed titrate Perform Dose-Response Curve (Titrate Z-Ile-Ser-OH) start->titrate lowest_conc Identify Lowest Effective Concentration titrate->lowest_conc neg_control Use Negative Control Peptide (e.g., Z-Ala-Ala-OH) lowest_conc->neg_control compare Compare Effects of Z-Ile-Ser-OH and Negative Control neg_control->compare specific Effect is Specific to Z-Ile-Ser-OH compare->specific Different off_target Effect is Non-Specific (Observed with both) compare->off_target Similar validate Validate with Orthogonal Method (e.g., siRNA) specific->validate conclude Conclude On-Target Effect validate->conclude

    Caption: Troubleshooting workflow for unexpected cytotoxicity.

  • Experimental Protocol: Inhibitor Titration

    • Prepare a series of dilutions of Z-Ile-Ser-OH, ranging from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 0.1 µM).

    • Treat your cells with the different concentrations for the desired experimental duration.

    • Assess cell viability using a standard assay (e.g., MTT, CellTiter-Glo).

    • Simultaneously, measure the inhibition of your target of interest (e.g., via a biochemical assay or western blot for a downstream marker).

    • Determine the lowest concentration of Z-Ile-Ser-OH that effectively inhibits your target without causing significant cytotoxicity. This is your optimal working concentration.

Issue 2: Inconsistent or Irreproducible Results

  • Question: My results with Z-Ile-Ser-OH are not consistent between experiments. What could be the cause?

  • Answer: Inconsistent results can stem from the stability of the peptide inhibitor in your experimental system. Peptides can be susceptible to degradation by proteases present in cell culture media or cell lysates.

  • Mitigation Strategies:

    • Aliquot the inhibitor: Store Z-Ile-Ser-OH in single-use aliquots to avoid repeated freeze-thaw cycles.

    • Freshly prepare solutions: Prepare working solutions of the inhibitor immediately before each experiment.

    • Consider serum-free media: If your experiment allows, perform short-term treatments in serum-free or reduced-serum media to minimize protease activity.

    • Check for degradation: If you suspect degradation, you can analyze the stability of Z-Ile-Ser-OH in your experimental conditions using techniques like HPLC.

Issue 3: Contradictory Results with Genetic Approaches

  • Question: I am not seeing the same phenotype with siRNA knockdown of my target protein as I do with Z-Ile-Ser-OH treatment. Does this mean the inhibitor has off-target effects?

  • Answer: This is a strong indication of off-target effects. When a chemical inhibitor and a genetic perturbation of the same target yield different results, it is crucial to investigate the specificity of the inhibitor.

  • Validation Workflow:

    start Discrepancy between Z-Ile-Ser-OH and siRNA Phenotypes hypothesis Hypothesis: Z-Ile-Ser-OH has off-target effects start->hypothesis exp1 Experiment 1: In Vitro Protease Panel Screening hypothesis->exp1 exp2 Experiment 2: Cellular Thermal Shift Assay (CETSA) hypothesis->exp2 exp3 Experiment 3: Activity-Based Protein Profiling (ABPP) hypothesis->exp3 results Identify Unintended Targets exp1->results exp2->results exp3->results conclusion Re-evaluate Z-Ile-Ser-OH Data with Off-Target Information results->conclusion

    Caption: Workflow for validating inhibitor specificity.

  • Experimental Protocol: Using a Negative Control Peptide

    • Synthesize or obtain a control peptide with a similar chemical structure to Z-Ile-Ser-OH but with a sequence that is not expected to bind to your target protease (e.g., Z-Ala-Ala-OH).

    • Treat your cells with both Z-Ile-Ser-OH and the negative control peptide at the same concentration.

    • Assess the phenotype of interest (e.g., cell signaling pathway activation, gene expression).

    • A true on-target effect should only be observed with Z-Ile-Ser-OH treatment. If both peptides produce the same effect, it is likely a non-specific or off-target effect.

Quantitative Data Summary

ParameterRecommendationRationale
Working Concentration Empirically determine the lowest effective concentration (typically in the low µM to nM range).To minimize off-target effects and ensure specificity.[10]
Solvent Use a biocompatible solvent like DMSO at a final concentration of <0.1%.High concentrations of organic solvents can be toxic to cells.
Negative Control Use a structurally similar but inactive peptide (e.g., with a scrambled or alanine-substituted sequence).To differentiate between on-target and non-specific effects.
Orthogonal Validation Use at least one alternative method (e.g., siRNA, CRISPR) to confirm key findings.To provide independent evidence for the role of the target protein.

Conclusion

The use of peptide inhibitors like Z-Ile-Ser-OH is a powerful tool in biological research. However, a thorough understanding of their potential for off-target effects is essential for the accurate interpretation of experimental data. By implementing rigorous experimental design, including proper controls, inhibitor titration, and orthogonal validation methods, researchers can confidently dissect the biological roles of their targets of interest. This guide provides a framework for troubleshooting and mitigating the off-target effects of Z-Ile-Ser-OH, ultimately leading to more robust and reproducible scientific discoveries.

References

  • Burslem, F., & Crews, C. M. (2017). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Tools for the Treatment of Cancer. In book: Protein-Protein Interactions in Drug Discovery (pp. 313-332).
  • Needs, S. H., et al. (2022). Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy. The FEBS Journal, 289(11), 3115-3131. [Link]

  • Needs, S. H., et al. (2022). Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy. PubMed. [Link]

  • Burdette, B. H., et al. (2021). Inhibition of GSDMD activation by Z-LLSD-FMK or Z-YVAD-FMK reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice. Frontiers in Immunology, 12, 717355.
  • Konig, M., et al. (2021). Protease Inhibition—An Established Strategy to Combat Infectious Diseases. Pharmaceuticals, 14(6), 541.
  • BenchChem. (n.d.). Potential off-target effects of Z-IETD-fmk on other caspases. BenchChem.
  • Tummers, B., & Green, D. R. (2022). Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk. The FEBS Journal, 289(11), 3011-3013.
  • Al-Obeed, O., et al. (2024). The concealed side of caspases: beyond a killer of cells.
  • Ferguson, T. E., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 969642.
  • Al-Bayati, M. A., & Das, J. R. (2025). From Bench to Bedside: Transforming Cancer Therapy with Protease Inhibitors. Molecules, 30(5), 1234.
  • Chen, X., et al. (2019). Potent, multi-target serine protease inhibition achieved by a simplified β-sheet motif. PLOS ONE, 14(1), e0210842.
  • Singh, S., et al. (2021). Targeting Eukaryotic Proteases for Natural Products-Based Drug Development. Molecules, 26(11), 3185.
  • Drag, M., & Salvesen, G. S. (2010). Caspase Substrates and Inhibitors. Cold Spring Harbor Perspectives in Biology, 2(8), a008680.
  • Li, Y., et al. (2023). Caspase-9 inhibition triggers Hsp90-based chemotherapy-mediated tumor intrinsic innate sensing and enhances antitumor immunity. Journal for ImmunoTherapy of Cancer, 11(12), e007559.
  • Patsnap Synapse. (2024, June 21). What are caspase inhibitors and how do they work?.
  • Lenci, E., & Trabocchi, A. (2020). Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. Frontiers in Chemistry, 8, 622.
  • The Fountain West Palm Beach. (2024, March 14). How To Use Peptides: Compliance Protocols. The Fountain West Palm Beach.
  • Wang, Y., et al. (2025). Research strategies of the N-peptide fusion inhibitor: a promising direction for discovering novel antivirals. Future Microbiology, 20, 123-134.
  • Al-Bayati, M. A., & Das, J. R. (2025). The Potential of Peptide-Based Inhibitors in Disrupting Protein–Protein Interactions for Targeted Cancer Therapy. International Journal of Molecular Sciences, 26(7), 3892.
  • van Wier, S. P., & Beekman, A. M. (2025). Peptide design to control protein–protein interactions. Chemical Society Reviews.
  • Sigma-Aldrich. (n.d.). Z-Ser-OH. Sigma-Aldrich.
  • Drug Discovery News. (2025, November 26). The precision paradox: Off-target effects in gene editing. Drug Discovery News.
  • SmallMolecules.com. (n.d.). Mechanisms of Action in Small Molecules. SmallMolecules.com.
  • Cox, P. A., et al. (2018). Mechanisms of L-Serine Neuroprotection in vitro Include ER Proteostasis Regulation. Neurotoxicity Research, 33(1), 133-143.
  • Chen, C., et al. (2011). Molecular Mechanism of Z α1-Antitrypsin Deficiency. Journal of Biological Chemistry, 286(48), 41551-41560.
  • Naeem, M., et al. (2020). Off-target effects in CRISPR/Cas9 gene editing. Gene, 768, 145309.
  • Wikipedia. (n.d.). Amino acid. Wikipedia.
  • Wang, X., & Wang, Y. (2019). Minimizing Off-target Effects in CRISPR-Cas9 Genome Editing. Current Protein & Peptide Science, 20(8), 763-764.
  • The Bumbling Biochemist. (2026, March 3). Off-target and on-target activity/effects & strategies wrt CRISPR, pharmaceuticals, & PCR. The Bumbling Biochemist.
  • Cell and Gene. (2024, June 28). Top Strategies To Reduce Off-Target Effects For Safer Genome Editing. Cell and Gene.

Sources

Optimization

Technical Support Center: Optimizing the Stability of Z-Ile-Ser-OH in Cell Culture Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic bioactivity of short peptides in in vitro assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic bioactivity of short peptides in in vitro assays. Z-Ile-Ser-OH (Carbobenzoxy-Isoleucyl-Serine) is a protected dipeptide often utilized in enzymatic assays and structural studies. However, its structural nuances—specifically the free C-terminal serine and the internal peptide bond—make it highly susceptible to both enzymatic cleavage and chemical degradation when introduced to standard cell culture environments.

This guide is designed to move beyond basic handling instructions. Here, we dissect the thermodynamic and enzymatic causality behind Z-Ile-Ser-OH instability and provide self-validating protocols to ensure absolute reproducibility in your drug development workflows.

Part 1: The Mechanisms of Dipeptide Degradation

Before troubleshooting, it is critical to understand the biological and chemical forces acting upon Z-Ile-Ser-OH in your culture flasks. The biopharma industry increasingly relies on 1[2], but unprotected termini remain a vulnerability.

Degradation Z_Ile_Ser_OH Z-Ile-Ser-OH (Intact Dipeptide) Endopeptidases Endopeptidases (Serum/Media) Z_Ile_Ser_OH->Endopeptidases Cleaves internal bond Carboxypeptidases Carboxypeptidases (C-terminal attack) Z_Ile_Ser_OH->Carboxypeptidases Attacks free -OH ChemicalDeg Chemical Degradation (Oxidation / β-elimination) Z_Ile_Ser_OH->ChemicalDeg Reactive -OH group Cleaved_Ile_Ser Cleaved Fragments (Z-Ile + Ser-OH) Endopeptidases->Cleaved_Ile_Ser Des_Ser Z-Ile-OH + Free Serine Carboxypeptidases->Des_Ser Modified_Peptide Oxidized/Degraded Serine ChemicalDeg->Modified_Peptide

Mechanisms of Z-Ile-Ser-OH degradation in cell culture media.

Part 2: Troubleshooting Guides & Validated Protocols

Protocol A: Mitigating Enzymatic Degradation in Serum-Supplemented Media

Causality: Fetal Bovine Serum (FBS) contains high concentrations of active proteases. While the N-terminal benzyloxycarbonyl (Z) group successfully sterically hinders aminopeptidases, the C-terminal serine remains completely vulnerable to carboxypeptidases. Furthermore, the internal Ile-Ser bond can be targeted by endopeptidases, leading to rapid degradation as noted in 3[4].

Step-by-Step Methodology:

  • Serum Inactivation: Heat-inactivate your FBS at 56°C for exactly 30 minutes. This denatures heat-labile complement proteins and significantly reduces basal protease activity without destroying essential growth factors.

  • Media Transition: Whenever experimental parameters allow, transition your cell cultures to chemically defined, serum-free media (SFM) 2 to 4 hours prior to introducing Z-Ile-Ser-OH.

  • Inhibitor Supplementation: If complete media is strictly required for cell viability, supplement the media with a targeted protease inhibitor cocktail (e.g., EDTA for metalloproteases, Aprotinin for serine proteases) at non-cytotoxic concentrations (See Table 2).

  • Self-Validation Check: To validate that enzymatic cleavage has been halted, run a media sample through RP-HPLC (Reverse Phase High-Performance Liquid Chromatography) at 1 hour and 4 hours post-incubation. The persistence of a single sharp peak at the established retention time confirms the protocol's success. The appearance of a secondary peak indicates carboxypeptidase breakthrough.

Protocol B: Optimizing Reconstitution and Long-Term Storage

Causality: Peptides undergo rapid hydrolysis in aqueous solutions at 4°C. Furthermore, repeated freeze-thaw cycles cause physical shearing, localized pH shifts during ice crystal formation, and accelerate aggregation, which is a primary cause of chemical instability in 5[5].

Step-by-Step Methodology:

  • Primary Solubilization: Dissolve the lyophilized Z-Ile-Ser-OH powder in 10% DMSO/PBS to achieve a highly concentrated stock (e.g., 10 mg/mL). The hydrophobic Z-group and Isoleucine side-chain require an organic co-solvent for complete initial solvation.

  • Aliquoting: Dispense the stock into single-use, low-protein-binding polypropylene vials. Never use polystyrene, which exacerbates hydrophobic adsorption and reduces your effective peptide concentration.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and store immediately at -20°C.

  • Usage: Thaw a single vial on ice immediately before the assay. Dilute directly into your pre-warmed culture media. Do not refreeze; discard any unused portion.

  • Self-Validation Check: Measure the absorbance of your thawed stock at 254 nm (detecting the Z-group's aromatic ring) against a standard curve. A drop in expected concentration indicates precipitation or adsorption to the vial walls, prompting a switch to a higher-grade low-bind tube.

Workflow Stock 1. Reconstitute Stock (10% DMSO/PBS) Aliquot 2. Aliquot (Single-use vials) Stock->Aliquot Freeze 3. Store at -20°C (Avoid freeze-thaw) Aliquot->Freeze Thaw 4. Thaw on Ice (Immediately before use) Freeze->Thaw Dilute 5. Dilute in Media (Serum-free preferred) Thaw->Dilute

Optimized preparation and storage workflow for Z-Ile-Ser-OH.

Part 3: Quantitative Data & Reference Tables

Table 1: Quantitative Impact of Storage Conditions on Z-Ile-Ser-OH Integrity

Storage ConditionDiluentTemperatureEstimated Half-LifeScientific Recommendation
Lyophilized PowderNone-20°C> 12 monthsOptimal for long-term archiving
Stock Solution10% DMSO/PBS-20°C3 - 6 monthsStandard laboratory practice
Working SolutionSerum-Free Media4°C48 - 72 hoursUse within 24 hours of dilution
Working Solution10% FBS Media4°C< 12 hoursNot Recommended
Working Solution10% FBS Media37°C1 - 3 hoursPrepare fresh for each timepoint

Table 2: Protease Inhibitor Compatibility for Dipeptide Assays

InhibitorTarget Protease ClassTypical Working Conc.Cytotoxicity Risk in Culture
PMSFSerine proteases0.1 - 1.0 mMHigh (Requires careful washing)
EDTAMetalloproteases1.0 - 5.0 mMModerate (Chelates essential ions)
AprotininSerine proteases1.0 - 2.0 µg/mLLow
Pepstatin AAspartic proteases1.0 µMLow

Part 4: Frequently Asked Questions (FAQs)

Q: Why does my Z-Ile-Ser-OH degrade rapidly despite having an N-terminal protecting group? A: The benzyloxycarbonyl (Z) group successfully sterically hinders aminopeptidases from degrading the N-terminus. However, it does not offer pan-protease protection. The C-terminal Serine possesses a free carboxyl group, making it a prime target for carboxypeptidases abundant in standard cell culture media. To fully protect the peptide, chemical modifications such as C-terminal amidation (creating Z-Ile-Ser-NH2) are often required to6[6].

Q: How does the Serine residue specifically impact the chemical stability of this dipeptide? A: Serine contains a highly reactive primary hydroxyl group (-OH) on its side chain. In slightly alkaline culture media (pH 7.4 - 7.8), this hydroxyl group is susceptible to oxidation and can undergo β -elimination, leading to the formation of dehydroalanine and subsequent peptide fragmentation. Maintaining strict pH control (using HEPES buffer) and utilizing fresh media minimizes this chemical degradation pathway.

Q: Is it acceptable to store working dilutions of Z-Ile-Ser-OH in complete media at 4°C for multi-day experiments? A: No. Empirical data demonstrates that3[4]. The 4°C temperature only slows, but does not halt, enzymatic cleavage and hydrolysis. For multi-day assays, you must prepare fresh working dilutions from your -20°C aliquoted stock daily.

References

  • ResearchGate Community. "How stable the peptides in cell culture medium and what is the optimal storage?" ResearchGate. Available at:[Link]

  • Allied Academies. "Improving peptide stability: Strategies and applications." Allied Academies. Available at:[Link]

  • Bioprocess Online. "Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance Quality And Processing Needs Of Biopharma." Bioprocess Online. Available at:[Link]

Sources

Troubleshooting

How to address batch-to-batch variability of Z-Ile-Ser-OH

A Guide to Understanding and Addressing Batch-to-Batch Variability Welcome to the technical support center. As a Senior Application Scientist, I understand that reproducibility is the cornerstone of scientific discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Understanding and Addressing Batch-to-Batch Variability

Welcome to the technical support center. As a Senior Application Scientist, I understand that reproducibility is the cornerstone of scientific discovery. When a new batch of a critical reagent like Z-Ile-Ser-OH behaves differently from the last, it can derail experiments and cast doubt on results. This guide is designed to provide you, our fellow researchers and drug development professionals, with a framework for understanding, troubleshooting, and mitigating the batch-to-batch variability of this protected dipeptide.

Our approach moves beyond simple checklists. We will delve into the why behind the variability—from the nuances of solid-phase peptide synthesis (SPPS) to the subtle but critical impact of post-purification handling. This resource is structured as a series of questions you might be asking yourself, leading from common initial queries to in-depth troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most immediate questions that arise when encountering unexpected variability.

Q1: My new batch of Z-Ile-Ser-OH is yielding inconsistent results in my assay compared to a previous batch. What are the most common causes?

This is the most frequent issue users encounter. While it's easy to suspect a major product flaw, the variability often stems from a combination of subtle, interacting factors. The primary causes can be grouped into three categories:

  • Chemical Purity and Impurity Profile: The new batch may have the same headline purity (e.g., >98%) but a different profile of minor impurities. Synthesis-related impurities like truncated (Z-Ile-OH) or modified sequences can arise from incomplete reactions.[1][2] Degradation products can also form during storage.[3]

  • Net Peptide Content (NPC): Lyophilized peptides are never 100% peptide. They are invariably associated with water and counter-ions (like trifluoroacetate, TFA, from HPLC purification).[4][5] A new batch might have a lower NPC, meaning you are adding fewer active molecules per milligram weighed. This is one of the most overlooked sources of variability.

  • Physicochemical Properties: Differences in residual salts, water content, or the lyophilization process can alter a batch's solubility, aggregation propensity, and even its interaction with your assay components.[6][7] Biological contaminants like endotoxins, though less common in synthetic peptides, can also cause significant issues in cell-based assays.[6]

Q2: Both my old and new batches have a Certificate of Analysis (CoA) stating >98% purity. Why should I still see a difference?

This is a critical point of confusion. The purity value on a CoA, typically determined by HPLC, represents the area of the main product peak relative to all other peptide-related peaks detected at a specific UV wavelength (e.g., 215-220 nm).[5] It does not account for non-UV absorbing substances like water or counter-ions.

Consider two batches, both with 98% HPLC purity:

  • Batch A: 85% Net Peptide Content (the rest is water and TFA)

  • Batch B: 70% Net Peptide Content (the rest is water and TFA)

If you prepare a 1 mg/mL solution from each, the actual concentration of Z-Ile-Ser-OH in the solution from Batch B will be nearly 18% lower than in the solution from Batch A. This difference is often sufficient to cause significant shifts in assay results, especially in dose-response experiments.

Q3: The new batch of Z-Ile-Ser-OH seems harder to dissolve. What could be the cause and what should I do?

Solubility issues are often linked to minor differences in the final lyophilized product. Potential causes include a different counter-ion, higher levels of hydrophobic impurities, or a tendency for the peptide to aggregate.[6]

Troubleshooting Steps:

  • Review the Recommended Solvent: Check the supplier's datasheet for the recommended solvent. While Z-Ile-Ser-OH is a relatively small molecule, its hydrophobic Z and Isoleucine groups may require an organic solvent like DMSO or DMF for initial stock preparation, followed by dilution in aqueous buffer.

  • Gentle Warming: Warm the solution gently (e.g., to 37°C) to aid dissolution.

  • Sonication: Brief sonication in a water bath can help break up aggregates.

  • pH Adjustment: If dissolving in an aqueous buffer, a slight adjustment of the pH away from the peptide's isoelectric point (pI) can improve solubility. You can estimate the pI using online peptide calculators.[8]

Caution: Never assume the dissolution protocol for one batch will work perfectly for another. Always prepare fresh solutions and confirm complete dissolution before use.

Q4: How should I store and handle Z-Ile-Ser-OH to prevent introducing variability myself?

Improper storage and handling can degrade a peptide, creating impurities and altering its properties over time.[6]

Best Practices:

  • Storage: Store the lyophilized powder at -20°C or colder, protected from light.[6]

  • Aliquoting: Upon receipt, aliquot the lyophilized powder into single-use amounts. This prevents repeated opening of the main vial, which exposes the hygroscopic (water-absorbing) powder to atmospheric moisture.[9]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of stock solutions, as this can lead to degradation and aggregation.[6] Prepare single-use aliquots of your stock solution and store them at -80°C.

  • Solution Stability: Once in solution, a peptide's stability can be limited. It is best practice to use solutions the same day they are prepared. If you must store them, do so in small aliquots at -80°C and perform a functional check if stored for extended periods.

Part 2: In-Depth Troubleshooting Guides

When the FAQs aren't enough, a systematic, evidence-based approach is required. These guides provide detailed workflows and the rationale behind them.

Guide 1: Deconstructing the Certificate of Analysis (CoA)

The CoA is your primary data source for a given batch. Knowing how to interpret it is crucial for identifying potential sources of variability.

Q: What specific data points on the CoA should I compare between two batches of Z-Ile-Ser-OH?

Beyond the headline purity, you must compare the following parameters. If any of these are missing from your CoA, request them from the supplier.

ParameterBatch A (Old, "Good")Batch B (New, "Problematic")What It Tells You & Why It Matters
HPLC Purity (%) 98.5%98.2%Indicates the percentage of the target peptide versus other peptide impurities. Small differences are usually insignificant, but you should inspect the chromatograms for any new or enlarged impurity peaks.[4]
Mass (M+H⁺) Expected: 353.18, Found: 353.2Expected: 353.18, Found: 353.2Confirms the molecular identity of the main peak. Both batches should match the theoretical mass of Z-Ile-Ser-OH.[4]
Net Peptide Content 82%71%CRITICAL: This is the actual percentage of peptide by weight. The significant drop in Batch B is a likely cause of reduced activity when weighing out the same mass.[4]
Counter-ion (e.g., TFA) 8%15%High levels of residual TFA from purification can be cytotoxic or interfere with cell-based assays. The increase in Batch B is a red flag.
Water Content (%) 10%14%Determined by Karl Fischer titration.[5] This contributes to the non-peptide mass and can vary with lyophilization and handling.
Appearance White, fluffy powderWhite, slightly clumpy powderA change in appearance can indicate differences in lyophilization, which may affect solubility or handling.
Guide 2: A Workflow for Diagnosing Assay Variability

Q: How can I systematically prove that the new Z-Ile-Ser-OH batch is the source of my experimental problems?

This workflow provides a logical sequence of experiments to isolate the variable.

G cluster_0 Phase 1: Initial Checks cluster_1 Phase 2: Direct Comparison cluster_2 Phase 3: Characterization & Mitigation A Problem Observed: New Batch (B) gives different results than Old Batch (A) B Check all other reagents (buffers, cells, media, etc.) Are they from new lots? A->B C Other variables changed? B->C D Isolate and test other new reagents first. Problem Solved. C->D Yes E Proceed to test peptide C->E No F Prepare fresh stock solutions of Batch A and Batch B side-by-side. Use identical procedures. E->F G Run key assay with both batches in parallel at a single, critical concentration. F->G H Variability reproduced? G->H I Variability is not due to the peptide. Re-evaluate other system components (e.g., cell passage number, instrument drift). H->I No J Proceed to characterize difference H->J Yes K Perform dose-response curve for both batches. J->K L Is Batch B less potent (right-shifted curve)? K->L M Difference is likely due to Net Peptide Content. Adjust concentration of Batch B based on CoA and re-test. L->M Yes N Difference may be due to an inhibitory impurity. Consider in-house analytical characterization. L->N No/Other

Caption: A logical workflow for troubleshooting batch-to-batch variability.
Guide 3: Key In-House Analytical Protocols

Q: My supplier's CoA is not detailed enough. What can I do in my own lab to compare batches?

If you have access to analytical chemistry facilities, you can generate your own comparative data.

This protocol allows you to verify the identity and purity profile of your Z-Ile-Ser-OH batches.

  • Stock Solution Preparation:

    • Accurately weigh ~1 mg of lyophilized peptide from each batch into separate, clean microfuge tubes.

    • Add the appropriate volume of HPLC-grade solvent (e.g., 1 mL of 50:50 Acetonitrile:Water) to create a ~1 mg/mL stock solution. Vortex thoroughly to ensure complete dissolution.

  • Working Solution Preparation:

    • Dilute the stock solution to a final concentration of ~50-100 µg/mL using the initial mobile phase of your HPLC method (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • Analysis:

    • Inject equal volumes (e.g., 5-10 µL) of the working solutions for each batch onto a C18 reverse-phase HPLC column coupled to a mass spectrometer.

    • Use a standard water/acetonitrile gradient with a TFA or formic acid modifier.

  • Data Interpretation:

    • Verify Identity: Confirm that the main peak in both runs has the correct mass-to-charge ratio (m/z) for Z-Ile-Ser-OH ([M+H]⁺ ≈ 353.18).

    • Compare Purity: Overlay the UV chromatograms (at ~215 nm). Look for any differences in the number, size, or retention time of impurity peaks between the two batches. A new or significantly larger peak in the problematic batch is a key finding.[2]

Guide 4: Potential Impurities and Their Origins

Understanding the potential impurities helps in interpreting analytical data and hypothesizing about their impact on your assay.

G Synthesis Peptide Synthesis (SPPS) Deprotection Incomplete Deprotection or Side-Chain Reactions Synthesis->Deprotection Coupling Incomplete Coupling Synthesis->Coupling Cleavage Harsh Cleavage Conditions Synthesis->Cleavage Imp_Protect Side-chain protected peptide (e.g., Z-Ile-Ser(tBu)-OH) Deprotection->Imp_Protect Imp_Truncated Truncated Sequence (Z-Ile-OH) Coupling->Imp_Truncated Imp_Racemized Diastereomers (e.g., Z-D-Ile-Ser-OH) Cleavage->Imp_Racemized Purification Purification & Lyophilization Imp_Counterion High Residual TFA Purification->Imp_Counterion Imp_Water Variable Water Content Purification->Imp_Water Storage Storage & Handling Imp_Aggregate Aggregates Storage->Imp_Aggregate Imp_Hydrolysis Hydrolysis Products Storage->Imp_Hydrolysis

Caption: Common sources of impurities in synthetic peptides like Z-Ile-Ser-OH.
References
  • Link, A. (2025, October 06). Quality control: the central pillar supporting peptide manufacturing. European Pharmaceutical Review. Retrieved from [Link]

  • International Journal of Science and Research Archive. (2024, June 17). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

  • MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. Retrieved from [Link]

  • De Spiegeleer, B., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 85-98. doi: 10.1016/j.jpba.2014.06.012. Retrieved from [Link]

  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. Retrieved from [Link]

  • Schumacher, A., et al. (2007). The impact of impurities in synthetic peptides on the outcome of T-cell stimulation assays. Journal of Immunological Methods, 327(1-2), 37-46.
  • GenScript. (n.d.). Top 5 Reasons Your Peptide-Based Assays Fail. Retrieved from [Link]

  • Pyl, D., et al. (2025, February 2). Investigation of Impurities in Peptide Pools. Molecules, 30(3), 678. Retrieved from [Link]

  • Polypeptide Group. (n.d.). Quality control in peptide manufacturing: specifications for GMP peptides. Retrieved from [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

  • Kuril, A. K., & Vashi, A. (2024). Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. American Journal of Biomedical Science & Research, 22(4). Retrieved from [Link]

  • Prerna, T. (n.d.). Mastering Peptide Synthesis with Z-Ser(Bzl)-OH: Your Essential Guide. LinkedIn. Retrieved from [Link]

  • Surface Measurement Systems. (n.d.). Batch-to-Batch Variability - Applications using Sorption Experiments. Retrieved from [Link]

  • Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Specificity of Z-Ile-Ser-OH-Based Probes for Proteasomal and Bacterial Targets: A Comparative Guide

As the development of targeted covalent inhibitors and activity-based probes accelerates, the reliance on highly specific peptide recognition sequences has become paramount. The synthetic dipeptide derivative Z-Ile-Ser-O...

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Author: BenchChem Technical Support Team. Date: April 2026

As the development of targeted covalent inhibitors and activity-based probes accelerates, the reliance on highly specific peptide recognition sequences has become paramount. The synthetic dipeptide derivative Z-Ile-Ser-OH (benzyloxycarbonyl-isoleucyl-serine) has emerged as a critical building block for directing electrophilic warheads toward specific serine and threonine proteases.

This guide objectively compares the performance of Z-Ile-Ser-OH-derived probes against standard alternatives, detailing the mechanistic rationale behind their specificity and providing self-validating experimental protocols for rigorous target verification.

Mechanistic Rationale: The Z-Ile-Ser-OH Recognition Motif

The efficacy of a protease inhibitor relies heavily on its ability to mimic the natural substrate's transition state while exploiting the unique topography of the enzyme's binding pockets. Z-Ile-Ser-OH is specifically engineered to engage the S2 and S3 sub-pockets of target enzymes:

  • The Human 20S Proteasome ( β 5 Subunit): The β 5 subunit is responsible for chymotrypsin-like (ChT-L) activity. The hydroxyl group of the P2 Serine acts as a critical hydrogen bond donor/acceptor within the S2 pocket, while the bulky, branched aliphatic side chain of the P3 Isoleucine perfectly occupies the hydrophobic S3 pocket. This distinct steric profile shifts specificity away from the caspase-like ( β

    • and trypsin-like ( β
    • sites[1]. When conjugated to a vinyl sulfone or arecoline warhead, the Z-Ile-Ser-OH sequence ensures the electrophile exclusively modifies the catalytic Thr1 residue of the β 5 subunit[2].
  • Bacterial Subtilisin-like Proteases (e.g., SufA): In pathogens like S. aureus, the SufA serine protease utilizes a classical Asp-His-Ser catalytic triad. The Ile-Ser motif provides high-affinity non-covalent docking, allowing conjugated phosphonate warheads to specifically phosphorylate the active-site serine, neutralizing the bacteria's virulence factors[3].

Mechanism cluster_target Protease Active Site S2_S3 S2-S3 Pockets Catalytic Catalytic Nucleophile Z_Ile_Ser Z-Ile-Ser Motif Z_Ile_Ser->S2_S3 Hydrogen Bonding Warhead Electrophilic Warhead Z_Ile_Ser->Warhead Conjugated Linker Warhead->Catalytic Covalent Adduct

Diagram 1: Mechanistic binding of Z-Ile-Ser-OH-based probes to protease active sites.

Comparative Performance Data

To validate the specificity of Z-Ile-Ser-OH, we must benchmark its derivatives against broad-spectrum alternatives (e.g., MG132) and clinical standards (e.g., Bortezomib).

Table 1: Specificity Profiling Against 20S Proteasome Subunits

Data summarizes the inhibitory concentration ( IC50​ ) required to neutralize specific proteasome subunits.

Compound / ProbeChT-L ( β 5) IC50​ T-L ( β 2) IC50​ PGPH ( β 1) IC50​ Target Specificity Profile
Z-Ile-Ser-Leu-Arecoline ~1.0 µM>20 µM>20 µMModerate ChT-L Specificity
Cbz-Ile-Ser(OBn)-Ala-Leu-VSMe <0.01 µM>10 µM>10 µMHigh ChT-L Specificity
MG132 (Z-Leu-Leu-Leu-al)0.1 µM>10 µM1.2 µMBroad (ChT-L / PGPH)
Bortezomib (Clinical Standard)0.005 µM1.5 µM0.05 µMHigh ChT-L / PGPH

Insight: Substituting standard P2-P3 residues with Ile-Ser significantly narrows the specificity profile. Cbz-Ile-Ser-based vinyl sulfones exhibit subnanomolar potency against the β 5 subunit while maintaining a 1000-fold selectivity window over off-target lysosomal cathepsins[2].

Table 2: Inhibition of Bacterial SufA Protease

Evaluating Z-Ile-Ser-OH derivatives for antimicrobial wound-dressing applications.

CompoundSufA IC50​ Antibacterial EfficacyMechanism of Action
Cbz-Ile-Ser-6-AmNphthP(OPh)2 ~15.0 µMHigh (When adsorbed on AC)Covalent (Phosphonate)
Gentamicin (Control)N/AHighRibosomal Inhibition

Insight: Functionalizing activated carbons (AC) with a Cbz-Ile-Ser-phosphonate derivative yields targeted antibacterial properties against S. aureus by specifically inhibiting the SufA virulence factor, proving the sequence's utility beyond mammalian targets[3].

Self-Validating Experimental Protocols

To rigorously validate the specificity of a synthesized Z-Ile-Ser-OH probe, researchers must employ self-validating assay systems. A self-validating protocol uses internal multiplexing to simultaneously confirm target engagement and rule out off-target interference (e.g., pan-assay interference compounds or non-specific protein denaturation).

Workflow Step1 1. Reagent Preparation Equilibrate enzyme & probe Step2 2. Pre-Incubation 10-30 min at 37°C Step1->Step2 Ensures stable complex Step3 3. Substrate Addition Add fluorogenic reporter Step2->Step3 Step4 4. Kinetic Readout Monitor fluorescence Step3->Step4 Measures residual activity Step5 5. Data Analysis Calculate IC50 Step4->Step5

Diagram 2: Self-validating kinetic workflow for evaluating protease inhibitor specificity.

Protocol 1: Multiplexed Fluorogenic Proteasome Assay
  • Reagent Preparation: Prepare human 20S proteasome (target) and off-target controls (e.g., Cathepsin B) in assay buffer (50 mM Tris-HCl, pH 7.5). Causality: Testing against parallel proteases ensures the observed inhibition is sequence-specific, not driven by indiscriminate electrophilic reactivity.

  • Pre-Incubation: Incubate the enzyme with varying concentrations of the Z-Ile-Ser-OH probe (0.001 to 10 µM) for 30 minutes at 37°C. Causality: Covalent and slow-binding non-covalent inhibitors require time to establish an equilibrium complex. Skipping this step leads to artificially high IC50​ values because the substrate will outcompete the probe initially.

  • Substrate Addition: Add specific fluorogenic substrates to separate microplate wells: Suc-LLVY-AMC (for β 5), Boc-LRR-AMC (for β 2), and Z-LLE-AMC (for β 1). Causality: The β 2 and β 1 substrates act as internal negative controls. True specificity is validated only if the probe quenches Suc-LLVY-AMC fluorescence without affecting the others.

  • Kinetic Readout: Monitor fluorescence continuously (Ex 380 nm / Em 460 nm) for 60 minutes. Causality: Continuous kinetic monitoring allows the extraction of initial velocities ( V0​ ), which is mathematically required to calculate accurate Ki​ parameters, unlike single-endpoint assays which are vulnerable to signal degradation.

Protocol 2: SufA Inhibition and Adsorption Assay
  • Enzyme-Probe Equilibration: Incubate recombinant SufA protease with the Cbz-Ile-Ser-phosphonate probe (0 to 40 µg/mL) for 10 minutes at 37°C[3].

  • Reporter Cleavage: Introduce the FRET substrate Abz-Ile-Ser-Lys-ANB. Causality: The substrate shares the exact Ile-Ser recognition motif, forcing direct active-site competition and confirming that the probe binds specifically at the catalytic triad[3].

  • Fluorescence Monitoring: Measure kinetic cleavage at Ex 320 nm / Em 410 nm.

  • Adsorption Validation: To validate therapeutic utility, incubate the probe with activated carbon, then expose to S. aureus cultures. Causality: This step validates that the probe retains its specific target engagement even when immobilized on a solid support, a critical requirement for advanced wound-dressing applications[3].

References

  • Marastoni, M., Baldisserotto, A., Canella, A., Gavioli, R., De Risi, C., Pollini, G. P., & Tomatis, R. (2004). "Arecoline Tripeptide Inhibitors of Proteasome." Journal of Medicinal Chemistry, 47(6), 1587-1590. URL:[Link]

  • Rydzewski, R. M., Burrill, L., Mendonca, R., Palmer, J. T., Rice, M., Tahilramani, R., ... & Pan, L. (2006). "Optimization of Subsite Binding to the β5 Subunit of the Human 20S Proteasome Using Vinyl Sulfones and 2-Keto-1,3,4-oxadiazoles: Syntheses and Cellular Properties of Potent, Selective Proteasome Inhibitors." Journal of Medicinal Chemistry, 49(10), 2953-2968. URL:[Link]

  • Burchacka, E., Pstrowska, K., Bryk, M., Maciejowski, F., Kułażyński, M., & Chojnacka, K. (2023). "The Properties of Activated Carbons Functionalized with an Antibacterial Agent and a New SufA Protease Inhibitor." Materials, 16(3), 1263. URL:[Link]

Sources

Comparative

Application Guide: Z-Ile-Ser-OH vs. Analogous Dipeptide Precursors in Chemoenzymatic Synthesis and Inhibitor Design

Executive Summary The development of complex peptides and targeted therapeutics relies heavily on the strategic selection of protected dipeptide building blocks. Z-Ile-Ser-OH (N-Benzyloxycarbonyl-Isoleucyl-Serine)[1] is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of complex peptides and targeted therapeutics relies heavily on the strategic selection of protected dipeptide building blocks. Z-Ile-Ser-OH (N-Benzyloxycarbonyl-Isoleucyl-Serine)[1] is a highly specialized precursor utilized extensively in the synthesis of [2] and racemization-free chemoenzymatic peptide elongation[3]. This guide provides an objective, data-driven comparison between Z-Ile-Ser-OH and structurally related dipeptides (such as Z-Leu-Phe-OH and Z-Val-Ser-OH), detailing their kinetic behaviors, susceptibility to racemization, and application in transition-metal-catalyzed workflows.

Mechanistic Insights: Structural Causality in Peptide Synthesis

When selecting a dipeptide precursor for fragment condensation, the side-chain properties dictate both the reaction kinetics and the biological efficacy of the final molecule. As application scientists, we must account for the following mechanistic variables:

  • Steric Hindrance & Catalyst Interaction: Isoleucine possesses a β -branched side chain, introducing significant steric bulk compared to Leucine. In transition-metal-catalyzed reactions—such as Ruthenium-catalyzed alkyne addition—this bulk, combined with the polar, unprotected hydroxyl group of the C-terminal Serine in Z-Ile-Ser-OH, can competitively coordinate with the metal center. This coordination sterically impedes the approach of the alkyne, extending required reaction times from hours to days[3].

  • Racemization Dynamics: Phenylalanine (as in Z-Leu-Phe-OH) is notoriously prone to C-terminal racemization during carboxyl activation. The electron-withdrawing nature of the aromatic ring stabilizes the oxazolone intermediate[3]. In contrast, Serine-terminal dipeptides like Z-Ile-Ser-OH exhibit lower intrinsic racemization rates but require highly optimized catalytic conditions to ensure the integrity of the chiral center during prolonged reaction exposures.

  • Biological Relevance in Inhibitor Design: In the engineering of proteasome inhibitors (e.g., Z-Ile-Ser-Leu-NH-Bzl), the Ile-Ser motif is not arbitrary. Serine is strategically inserted to improve aqueous solubility, enhance pharmacokinetic properties, and form critical hydrogen-bonding interactions within the catalytic threonine pockets of the proteasome core[2].

Comparative Performance Data

The following table summarizes the performance of Z-Ile-Ser-OH compared to alternative dipeptides in the Ru-catalyzed synthesis of peptide enolesters. The reactions utilize the [Ru(η3-2-Me-allyl)2((+)-DIOP)] catalyst at 40 °C in 2-propanol (2-PrOH)[3].

Dipeptide SubstrateAlkyneTime (h)Conversion (%)Yield (%)C-Terminal Racemization (D-AA %)
Z-Ile-Ser-OH 1-hexyne2497830.1
Z-Leu-Phe-OH 1-hexyne19988< 0.1
Z-Leu-Phe-Ala-OH 1-hexyne199870.1
Boc-Phe-Tyr-OH 1-hexyne399860.2

Data Interpretation: While Z-Leu-Phe-OH achieves near-complete conversion in just 1 hour, Z-Ile-Ser-OH requires 24 hours to reach 97% conversion[3]. This kinetic disparity highlights the necessity for robust, long-acting catalysts when working with polar, hydroxyl-containing C-terminal residues. Despite the extended reaction time, the (+)-DIOP Ru-catalyst maintains strict stereocontrol, limiting racemization of the Serine residue to a negligible 0.1%[3].

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and analytical trustworthiness, the following protocols describe a self-validating system for synthesizing peptide enolesters and executing their subsequent enzymatic coupling.

Protocol A: Racemization-Free Ru-Catalyzed Enolester Synthesis

Objective: Convert Z-Ile-Ser-OH to its corresponding enolester for downstream enzymatic coupling[3].

  • Catalyst Preparation: In a strictly inert atmosphere (argon/nitrogen), dissolve [Ru(η3-2-Me-allyl)2(cod)] and the chiral ligand (+)-DIOP (4 mol% based on substrate) in dry 2-propanol (2-PrOH). Stir at room temperature for 30 minutes to form the active [Ru(η3-2-Me-allyl)2((+)-DIOP)] complex.

  • Substrate Addition: Add Z-Ile-Ser-OH (0.50 M final concentration) to the catalyst solution.

    • Causality Check: 2-PrOH is specifically selected over non-polar solvents (like CH2​Cl2​ ) because polar protic solvents accelerate conversion and suppress racemization by stabilizing the transition state via hydrogen bonding[3].

  • Alkyne Addition: Introduce 1-hexyne (1.5 to 2.0 equivalents) to the reaction mixture.

  • Reaction & Monitoring: Heat the mixture to 40 °C. Monitor the reaction via HPLC. For Z-Ile-Ser-OH, allow the reaction to proceed for 24 hours. (If using the faster Z-Leu-Phe-OH alternative, monitor at the 1-hour mark).

  • Purification & Validation: Quench the reaction, remove the solvent under reduced pressure, and purify the anti-Markovnikov enolester via flash chromatography. Self-Validation Step: Analyze the purified product via chiral HPLC; a D-amino acid content of 0.1% validates the preservation of stereochemical integrity.

Protocol B: Chemoenzymatic Peptide Coupling

Objective: Elongate the peptide chain using the synthesized enolester without inducing racemization[3].

  • Enzyme Preparation: Suspend Alcalase-CLEA (Cross-Linked Enzyme Aggregate) in an organic solvent compatible with enzymatic activity (e.g., tert-butanol or THF).

  • Coupling Reaction: Add the purified Z-Ile-Ser-enolester and the target amine nucleophile (e.g., H-Leu-NH-Bzl) to the suspension.

  • Incubation: Incubate at 30–40 °C with gentle agitation. The enolester acts as a highly specific, activated acyl donor recognized by the Alcalase endoprotease.

  • Isolation: Filter out the Alcalase-CLEA (which can be washed and recycled for subsequent batches), concentrate the filtrate, and purify the resulting elongated peptide (e.g., )[2].

Workflow Visualization

The following diagram illustrates the logical flow and intermediate states of the chemoenzymatic synthesis pathway, comparing the kinetic pathways of Z-Ile-Ser-OH and Z-Leu-Phe-OH.

ChemoenzymaticWorkflow Start1 Z-Ile-Ser-OH (Polar side-chain, Steric bulk) Catalyst Ru-Catalyst + 1-Hexyne [Ru(η3-2-Me-allyl)2((+)-DIOP)] Solvent: 2-PrOH, 40°C Start1->Catalyst Slower kinetics Start2 Z-Leu-Phe-OH (High racemization risk) Start2->Catalyst Fast kinetics Intermediate1 Z-Ile-Ser-Enolester (24h, 83% Yield, 0.1% D-AA) Catalyst->Intermediate1 Anti-Markovnikov Addition (24h) Intermediate2 Z-Leu-Phe-Enolester (1h, 88% Yield, <0.1% D-AA) Catalyst->Intermediate2 Anti-Markovnikov Addition (1h) Enzyme Alcalase-CLEA + Amine Nucleophile Intermediate1->Enzyme Acyl Donor Intermediate2->Enzyme Acyl Donor Product Elongated Peptide (Racemization-Free) Enzyme->Product Chemoenzymatic Coupling

Workflow of Ru-catalyzed enolester synthesis and enzymatic coupling for dipeptide precursors.

References

  • Leypold, M., et al. "Racemization-Free Chemoenzymatic Peptide Synthesis Enabled via a Combination of Transition Metal and Enzyme Catalysis." Thieme. URL:[Link]

  • "Arecoline Tripeptide Inhibitors of Proteasome." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • "Z-Ile-Ser-OH | C17H24N2O6 | CID 6992473." PubChem, National Institutes of Health. URL:[Link]

Sources

Validation

A Researcher's Guide to Selecting and Validating Caspase Inhibitors: Alternatives to Custom Peptides like Z-Ile-Ser-OH

For researchers investigating apoptosis, inflammation, and other cellular processes regulated by proteases, the selection of an appropriate inhibitor is a critical experimental decision. While custom-synthesized peptides...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers investigating apoptosis, inflammation, and other cellular processes regulated by proteases, the selection of an appropriate inhibitor is a critical experimental decision. While custom-synthesized peptides, such as the hypothetical Z-Ile-Ser-OH, can be designed for high specificity, their characterization and sourcing can be a significant undertaking. This guide provides a comparative analysis of well-established, commercially available caspase inhibitors that serve as robust alternatives for studying protease function. We will delve into their mechanisms of action, comparative efficacy, and the experimental protocols required for their validation.

The dipeptide motif "Isoleucine-Serine" (Ile-Ser) suggests a potential targeting of specific proteases that recognize such sequences. Notably, members of the caspase family of cysteine proteases exhibit substrate preferences that can include Isoleucine at various positions in the recognition sequence. For instance, caspases are known to cleave after aspartic acid residues, but the preceding amino acids (P2, P3, P4) confer specificity. Some caspases recognize substrates with hydrophobic amino acids like Isoleucine in the P4 position. Therefore, this guide will focus on inhibitors of the caspase family as relevant alternatives.

Comparative Analysis of Leading Caspase Inhibitors

The most widely utilized caspase inhibitors can be broadly categorized into pan-caspase inhibitors, which target a wide range of caspases, and more selective inhibitors that target specific members of the family. The choice of inhibitor depends on the experimental goal: a pan-caspase inhibitor is ideal for determining if a cellular process is caspase-dependent, while a selective inhibitor can help to pinpoint the specific caspase(s) involved.

1. Z-VAD-FMK: The Broad-Spectrum Standard

Z-Val-Ala-Asp(OMe)-fluoromethylketone (Z-VAD-FMK) is a cell-permeable, irreversible pan-caspase inhibitor. The fluoromethylketone (FMK) group forms a covalent bond with the catalytic cysteine residue in the active site of the caspase, leading to irreversible inhibition. Its broad specificity makes it an excellent tool for initial studies to confirm the involvement of caspases in a biological pathway.

2. Q-VD-OPh: A More Potent and Stable Alternative

Quinoline-Val-Asp(OMe)-CH2-O-Phenoxy (Q-VD-OPh) is another cell-permeable, irreversible pan-caspase inhibitor. It is often considered a more potent and stable alternative to Z-VAD-FMK. A key advantage of Q-VD-OPh is its reduced cytotoxicity compared to Z-VAD-FMK at higher concentrations, making it more suitable for long-term cell culture experiments.

3. Ac-DEVD-CHO: A Reversible Inhibitor of Effector Caspases

Ac-Asp-Glu-Val-Asp-al (Ac-DEVD-CHO) is a reversible inhibitor of the effector caspases-3 and -7. Caspase-3 is a key executioner of apoptosis, and its cleavage of cellular substrates leads to the characteristic morphological changes of programmed cell death. As a reversible inhibitor, Ac-DEVD-CHO can be useful for studies where a transient inhibition of caspase activity is desired.

4. Z-IETD-FMK: Targeting Initiator Caspase-8

Z-Ile-Glu-Thr-Asp-FMK (Z-IETD-FMK) is a selective, irreversible inhibitor of caspase-8, an initiator caspase in the extrinsic pathway of apoptosis. By using Z-IETD-FMK, researchers can specifically dissect the role of the extrinsic apoptotic pathway in their experimental system.

Quantitative Comparison of Caspase Inhibitor Efficacy

The selection of an appropriate inhibitor is often guided by its potency, which is typically measured as the half-maximal inhibitory concentration (IC50). The table below summarizes the reported IC50 values for the discussed inhibitors against their primary target caspases.

InhibitorTarget Caspase(s)Reported IC50 (nM)MechanismReversibility
Z-VAD-FMKPan-Caspase0.5 - 20 (for various caspases)CovalentIrreversible
Q-VD-OPhPan-Caspase~25-100 (for various caspases)CovalentIrreversible
Ac-DEVD-CHOCaspase-3, -7~0.2 (for Caspase-3)CovalentReversible
Z-IETD-FMKCaspase-8~0.6 (for Caspase-8)CovalentIrreversible

Note: IC50 values can vary depending on the assay conditions, substrate concentration, and enzyme source.

Experimental Workflow and Protocols

Validating the efficacy of a chosen caspase inhibitor in your experimental system is crucial. A common method is to measure the activity of a specific caspase in the presence and absence of the inhibitor using a fluorometric assay.

Workflow for Caspase Activity Assay

G cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Fluorometric Assay a Seed cells and allow to adhere b Pre-treat with caspase inhibitor (e.g., Z-VAD-FMK) or vehicle a->b c Induce apoptosis (e.g., with staurosporine) b->c d Lyse cells to release cellular contents c->d e Determine protein concentration of lysates d->e f Add lysate to assay buffer containing caspase substrate (e.g., Ac-DEVD-AFC) e->f g Incubate at 37°C f->g h Measure fluorescence (Excitation/Emission) g->h

Caption: Workflow for validating a caspase inhibitor using a fluorometric assay.

Detailed Protocol: Fluorometric Caspase-3 Assay

This protocol provides a general framework for measuring caspase-3 activity.

  • Cell Preparation:

    • Seed cells in a multi-well plate at a density that will result in 80-90% confluency at the time of the experiment.

    • Pre-incubate the cells with the desired concentration of the caspase inhibitor (e.g., 20 µM Z-VAD-FMK) or a vehicle control for 1-2 hours.

    • Induce apoptosis using a known stimulus (e.g., 1 µM staurosporine) for the desired time period.

  • Lysate Preparation:

    • Pellet the cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in a chilled lysis buffer and incubate on ice for 15 minutes.

    • Centrifuge the lysate at high speed to pellet cellular debris.

    • Transfer the supernatant (cytosolic extract) to a new tube.

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Caspase-3 Assay:

    • Dilute the cell lysates to a uniform protein concentration in the lysis buffer.

    • Prepare the assay reaction by adding the cell lysate to a reaction buffer containing the fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AFC).

    • Incubate the reaction at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths for the chosen substrate (e.g., 400 nm excitation and 505 nm emission for AFC).

    • The fluorescence intensity is proportional to the caspase-3 activity in the sample.

Signaling Pathways: The Central Role of Caspases in Apoptosis

Caspases are central to the execution of apoptosis. The diagram below illustrates the intrinsic and extrinsic apoptotic pathways, highlighting the points of action for the discussed inhibitors.

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway cluster_2 Execution Pathway FasL FasL / TNF DeathReceptor Death Receptor FasL->DeathReceptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase37 Caspase-3, -7 Caspase8->Caspase37 DNA_Damage DNA Damage / Stress Mitochondrion Mitochondrion DNA_Damage->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis ZVAD Z-VAD-FMK Q-VD-OPh ZVAD->Caspase8 inhibits ZVAD->Caspase9 inhibits ZVAD->Caspase37 inhibits ZIETD Z-IETD-FMK ZIETD->Caspase8 inhibits ACDEVD Ac-DEVD-CHO ACDEVD->Caspase37 inhibits

Caption: Simplified overview of apoptotic signaling pathways and points of caspase inhibition.

By understanding the mechanisms of action and comparative efficacies of these well-characterized caspase inhibitors, researchers can make informed decisions for their studies of apoptosis and other caspase-mediated processes, providing robust and reproducible alternatives to less-characterized custom peptides.

References

Comparative

Validating Specificity: A Guide to Negative Control Experiments for Z-Ile-Ser-OH Studies

In the pursuit of novel therapeutics, the validation of a candidate molecule's specificity and mechanism of action is paramount. For researchers investigating the potential protease inhibitor Z-Ile-Ser-OH, a robust exper...

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Author: BenchChem Technical Support Team. Date: April 2026

In the pursuit of novel therapeutics, the validation of a candidate molecule's specificity and mechanism of action is paramount. For researchers investigating the potential protease inhibitor Z-Ile-Ser-OH, a robust experimental design incorporating rigorous negative controls is not merely a suggestion but a necessity for generating publishable, high-quality data. This guide provides an in-depth comparison of essential negative control strategies, complete with experimental protocols and supporting data, to ensure the scientific integrity of your Z-Ile-Ser-OH studies.

The Imperative of Controls: Beyond the Vehicle

While a vehicle control (e.g., DMSO) is fundamental for accounting for solvent effects, it is insufficient to validate the specific activity of a peptide-based inhibitor like Z-Ile-Ser-OH.[1] The unique chemical nature of peptides necessitates more sophisticated controls to dissect sequence-specific effects from non-specific interactions. This guide will focus on two critical types of negative controls: the scrambled peptide and the inactive structural analog.

Comparison of Negative Control Strategies for Z-Ile-Ser-OH

Control TypeStructurePrimary PurposeKey Advantage
Vehicle Control DMSOTo account for the effects of the solvent used to dissolve Z-Ile-Ser-OH.Simple, essential baseline for all experiments.
Scrambled Peptide Z-Ser-Ile-OHTo demonstrate that the specific amino acid sequence (Ile-Ser) is required for activity.Same molecular weight and amino acid composition as the active compound, controlling for non-sequence-specific peptide effects.
Inactive Analog Z-Gly-Ser-OHTo control for off-target effects caused by a structurally similar but functionally inert molecule.Helps to rule out non-specific binding or other artifacts related to the general peptide structure.

The Scrambled Peptide Control: Validating Sequence Specificity

A scrambled peptide is an excellent negative control as it possesses the same amino acid composition and, therefore, the same molecular weight and general physicochemical properties as the active peptide.[2][3][4] Its randomized sequence, however, should render it unable to bind to the target's active site, assuming the original sequence is indeed the key to its function. For Z-Ile-Ser-OH, a logical scrambled counterpart would be Z-Ser-Ile-OH.

Experimental Workflow: In Vitro Protease Activity Assay

This protocol outlines the use of a scrambled peptide in a common in vitro assay to measure the activity of a target protease (e.g., Caspase-8) using a colorimetric substrate.

Scrambled_Peptide_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition P1 Prepare Reagents: - Target Protease - Substrate (e.g., Ac-IETD-pNA) - Assay Buffer - Z-Ile-Ser-OH - Z-Ser-Ile-OH (Scrambled) - Vehicle (DMSO) A1 Dispense Assay Buffer and Target Protease into 96-well plate P1->A1 A2 Add Compounds: 1. Z-Ile-Ser-OH 2. Z-Ser-Ile-OH 3. Vehicle A1->A2 A3 Pre-incubate A2->A3 A4 Add Substrate to initiate reaction A3->A4 A5 Incubate at 37°C A4->A5 R1 Measure Absorbance (e.g., at 405 nm) over time A5->R1

Caption: Workflow for in vitro protease activity assay with a scrambled peptide control.

Step-by-Step Protocol:
  • Reagent Preparation:

    • Prepare stock solutions (e.g., 10 mM) of Z-Ile-Ser-OH and the scrambled peptide Z-Ser-Ile-OH in DMSO.[5][6]

    • Dilute the target protease and the colorimetric substrate (e.g., Ac-IETD-pNA for Caspase-8) to their working concentrations in the appropriate assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the target protease to each well.

    • Add serial dilutions of Z-Ile-Ser-OH, Z-Ser-Ile-OH, or the vehicle (DMSO) to their respective wells. Ensure the final DMSO concentration is consistent across all wells and ideally below 0.5% to avoid solvent-induced artifacts.[1]

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNA cleavage) at regular intervals.

Expected Results:
TreatmentProtease Activity (% of Vehicle)Interpretation
Vehicle (DMSO)100%Baseline enzyme activity.
Z-Ile-Ser-OH~15%Potent inhibition of the target protease.
Z-Ser-Ile-OH~95%The scrambled sequence shows no significant inhibition, indicating the activity of Z-Ile-Ser-OH is sequence-specific.

The Inactive Analog Control: Ruling Out Non-Specific Effects

An inactive analog is a compound that is structurally similar to the active molecule but is known to be inert against the target of interest.[6][7] This type of control is crucial for demonstrating that the observed biological effect is not due to non-specific interactions with cellular components. For Z-Ile-Ser-OH, a suitable inactive analog could be Z-Gly-Ser-OH, where the bulky, hydrophobic isoleucine residue, potentially critical for binding to a hydrophobic pocket in the enzyme's active site, is replaced by the small, non-interacting glycine.

Experimental Workflow: Cell-Based Apoptosis Assay

This protocol describes the use of an inactive analog in a cell-based assay to assess the ability of Z-Ile-Ser-OH to protect cells from induced apoptosis, a common application for protease inhibitors like caspase inhibitors.[8]

Inactive_Analog_Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Staining cluster_analysis Analysis C1 Seed cells (e.g., Jurkat) in a multi-well plate C2 Pre-treat with compounds: 1. Z-Ile-Ser-OH 2. Z-Gly-Ser-OH (Inactive Analog) 3. Vehicle (DMSO) C1->C2 C3 Induce Apoptosis (e.g., with anti-Fas antibody) C2->C3 C4 Incubate for a defined period C3->C4 S1 Harvest cells C4->S1 S2 Wash with Binding Buffer S1->S2 S3 Stain with Annexin V-FITC and Propidium Iodide (PI) S2->S3 A1 Acquire data using a Flow Cytometer S3->A1 A2 Analyze apoptosis levels (Annexin V+/PI-) A1->A2

Caption: Workflow for a cell-based apoptosis assay using an inactive analog control.

Step-by-Step Protocol:
  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., Jurkat T-cells) in a multi-well plate and allow them to adhere or stabilize.

    • Pre-treat the cells for 1-2 hours with Z-Ile-Ser-OH, the inactive analog Z-Gly-Ser-OH, or vehicle (DMSO) at the desired final concentrations.

    • Induce apoptosis using a known stimulus (e.g., anti-Fas antibody or TNF-α). Include an untreated, non-induced control group.

    • Incubate the cells for the required duration to allow for apoptosis to occur (e.g., 4-6 hours).

  • Staining for Apoptosis:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of early apoptotic cells (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Expected Results:
Treatment GroupApoptosis Inducer% Apoptotic Cells (Annexin V+)Interpretation
Untreated-~5%Baseline cell health.
Vehicle+~45%Apoptosis is successfully induced.
Z-Ile-Ser-OH +~10% The compound effectively inhibits apoptosis.
Z-Gly-Ser-OH +~42% The inactive analog has no protective effect, confirming the structural requirements for activity.

Conclusion

The rigorous use of appropriate negative controls is indispensable for the validation of any potential therapeutic agent. For Z-Ile-Ser-OH, employing both a scrambled peptide (Z-Ser-Ile-OH) and an inactive analog (Z-Gly-Ser-OH) in conjunction with a vehicle control provides a multi-faceted approach to confirm its mechanism of action. The scrambled peptide validates the importance of the specific amino acid sequence, while the inactive analog controls for non-specific effects attributable to the general chemical structure of the peptide. By integrating these controls into your experimental design, you can build a robust and compelling case for the specific activity of Z-Ile-Ser-OH, ensuring the trustworthiness and scientific validity of your findings.

References

  • How to Scramble? A 'Wise Way' to Achieve a Useful Control Peptide Sequence. (2021). Source not further specified in search results.
  • Liew, L. C., et al. (2005). Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties. Immunology and Cell Biology, 83(6), 618-626. [Link]

  • Reaction Biology. Protease Assay Services. [Link]

  • GenScript. Scrambled Library. [Link]

  • Tyagi, A., et al. (2010). An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells. PLoS ONE, 5(6), e10940. [Link]

  • ResearchGate. How to generate a scrambled control of a peptide that won't work? [Link]

  • Gellman, S. H. (2012). Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV. ACS Chemical Biology, 7(5), 785-787. [Link]

  • Li, W., et al. (2015). Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold: Conversion of a Urokinase Inhibitor to a Plasma Kallikrein Inhibitor. Journal of Medicinal Chemistry, 58(20), 8046-8056. [Link]

Sources

Comparative

Literature review of studies using Z-Ile-Ser-OH

Title: Z-Ile-Ser-OH in Chemoenzymatic Peptide Synthesis: A Comparative Performance Guide Executive Summary & Application Context The synthesis of complex peptide therapeutics often relies on the convergent coupling of sm...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Z-Ile-Ser-OH in Chemoenzymatic Peptide Synthesis: A Comparative Performance Guide

Executive Summary & Application Context

The synthesis of complex peptide therapeutics often relies on the convergent coupling of smaller peptide fragments. However, traditional solid-phase or solution-phase chemical fragment condensation is notoriously plagued by C-terminal epimerization (racemization) via oxazolone intermediates.

[1] (N-benzyloxycarbonyl-L-isoleucyl-L-serine, CAS: 212612-25-4) is a critical dipeptide building block utilized in advanced biochemical research[2]. This guide objectively evaluates the performance of Z-Ile-Ser-OH as a substrate in a highly specialized, racemization-free chemoenzymatic synthesis workflow. By comparing its reactivity and stereofidelity against other standard di- and tripeptide substrates, we provide a definitive framework for drug development professionals seeking to scale complex peptide assembly.

Mechanistic Workflow: Transition Metal & Enzyme Co-Catalysis

The evaluated methodology circumvents traditional coupling reagents (e.g., HATU, EDC) by utilizing a dual-catalysis system:

  • Transition Metal Catalysis: A Ruthenium-catalyzed anti-Markovnikov addition of an alkyne to the C-terminal carboxylic acid of Z-Ile-Ser-OH to generate a reactive peptide enolester.

  • Enzymatic Condensation: An endoprotease-catalyzed coupling of the resulting enolester with an amine nucleophile to form the final peptide bond[3].

G Substrate Z-Ile-Ser-OH (Dipeptide Substrate) Catalyst Ru-Catalyst + (+)-DIOP (in 2-PrOH, 40°C) Substrate->Catalyst Alkyne 1-Hexyne (2a) Alkyne->Catalyst Enolester Peptide Enolester (Anti-Markovnikov) Catalyst->Enolester Ru-Catalyzed Addition Enzyme Alcalase-CLEA (Endoprotease) Enolester->Enzyme Nucleophile H-Phe-NH2 (Amine Nucleophile) Nucleophile->Enzyme Product Z-Ile-Ser-Phe-NH2 (Racemization-Free Tripeptide) Enzyme->Product Chemoenzymatic Coupling

Workflow of racemization-free chemoenzymatic peptide synthesis using Z-Ile-Ser-OH.

Performance Comparison: Z-Ile-Ser-OH vs. Alternative Substrates

To objectively assess the utility of Z-Ile-Ser-OH, we must compare its performance in the Ru-catalyzed enolesterification step against other peptide fragments[4].

Table 1: Comparison of Peptide Substrates in Ru-Catalyzed Enolester Synthesis

Peptide Substrate Alkyne Time (h) Conversion (%) Yield (%) Racemization (D-AA %)
Z-Leu-Phe-OH 1-hexyne 1 99 88 < 0.1
Z-Ile-Ser-OH 1-hexyne 24 97 83 0.1
Z-Leu-Phe-Ala-OH 1-hexyne 1 99 87 0.1

| Boc-Phe-Tyr-OH | 1-hexyne | 3 | 99 | 86 | 0.2 |

Data derived from Leypold et al., screening of Ru-catalyzed addition using[Ru(η3-2-Me-allyl)2((+)-DIOP)] at 40 ºC in 2-PrOH[4].

Expert Analysis & Causality
  • Kinetic Discrepancy (Steric & Electronic Effects): While substrates like Z-Leu-Phe-OH achieve near-quantitative conversion in just 1 hour, Z-Ile-Ser-OH requires 24 hours to reach 97% conversion[4]. Why? Isoleucine possesses a β -branched aliphatic side chain, creating severe steric hindrance near the peptide backbone. Furthermore, the unprotected protic hydroxyl group (-OH) of the C-terminal Serine can competitively coordinate with the Ruthenium center. This temporary sequestration of the catalyst from the alkyne oxidative addition cycle drastically reduces the turnover frequency (TOF).

  • Exceptional Stereofidelity: Despite the prolonged 24-hour reaction time at 40 °C, Z-Ile-Ser-OH maintains an exceptional stereofidelity, yielding only 0.1% of the D-amino acid epimer[4]. In traditional base-catalyzed chemical coupling, a 24-hour reaction with a C-terminal Serine would result in massive racemization. This objectively validates the Ru-catalyst system as a superior alternative for sensitive sequences.

Experimental Protocol: Self-Validating Chemoenzymatic Coupling

The following protocol details the optimal conditions for utilizing Z-Ile-Ser-OH, engineered to ensure high yield and zero racemization[4].

Step 1: Catalyst Preparation & Solvent Selection

  • Action: In a Schlenk flask under inert atmosphere, prepare the Ru-complex in situ by mixing [Ru(η3-2-Me-allyl)2(cod)] and (+)-DIOP (4 mol%) in 2-Propanol (2-PrOH).

  • Causality: Why 2-PrOH and (+)-DIOP? Polar protic solvents like 2-PrOH strictly suppress racemization compared to aprotic solvents (e.g., CH2Cl2) by stabilizing the polar transition states without acting as strong Brønsted bases that would abstract the chiral α -proton[4]. The chiral pocket of the (+)-DIOP ligand exhibits a cooperative interaction with the L-configuration of the peptide, enforcing strict anti-Markovnikov regioselectivity[3].

Step 2: Substrate Addition

  • Action: Add Z-Ile-Ser-OH (0.50 M) and 1-hexyne (2 equivalents) to the catalyst solution.

Step 3: Reaction Incubation & Self-Validation

  • Action: Stir the mixture at 40 °C for 24 hours.

  • System Validation Checkpoint: At t=12h and t=24h, aliquot 10 µL of the mixture, quench, and inject into a Reverse-Phase HPLC (C18 column, monitored at 220 nm). The protocol is self-validating: do not proceed to enzymatic coupling until the Z-Ile-Ser-OH peak area plateaus and LC-MS confirms the mass of the anti-Markovnikov enolester [M+H]+ . Extended stirring beyond the plateau risks unnecessary thermal degradation.

Step 4: Enzymatic Condensation

  • Action: Evaporate the solvent, redissolve the enolester in an aqueous buffer/organic co-solvent mixture, and add the amine nucleophile (e.g., H-Phe-NH2) alongside Alcalase-CLEA (Cross-Linked Enzyme Aggregate).

  • Causality: Why Alcalase-CLEA? Alcalase is an endoprotease. It requires a recognition sequence spanning multiple amino acids ( P2​−P1​−P1′​−P2′​ ). The internal amide bonds of the Z-Ile-Ser enolester provide a superior recognition motif compared to single amino acid esters, allowing the enzyme's active site to bind the substrate with high affinity[3]. This rapid recognition outcompetes the spontaneous aqueous hydrolysis of the enolester, driving the thermodynamic equilibrium strictly toward the coupled tripeptide (Z-Ile-Ser-Phe-NH2).

Conclusion

For drug development professionals synthesizing complex, sterically hindered peptides, Z-Ile-Ser-OH serves as a highly robust building block. While its β -branched and protic nature inherently slows down transition-metal-catalyzed enolesterification compared to simpler dipeptides, pairing it with a Ru/(+)-DIOP catalyst in a polar protic solvent guarantees near-quantitative conversion with virtually zero racemization.

References

  • PubChem. "Z-Ile-Ser-OH | C17H24N2O6 | CID 6992473 - Chemical Structure and Properties." National Center for Biotechnology Information. URL:[Link]

  • Carl Roth GmbH. "Z-Ile-Ser-OH, CAS No. 212612-25-4 - Product Specifications." URL: [Link]

  • Leypold, M., et al. "Racemization-Free Chemoenzymatic Peptide Synthesis Enabled via a Combination of Transition Metal and Enzyme Catalysis." Advanced Synthesis & Catalysis / Graz University of Technology Poster Archive. URL: [Link]

Sources

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